LCB 03-0110
描述
Structure
3D Structure
属性
分子式 |
C24H23N3O2S |
|---|---|
分子量 |
417.5 g/mol |
IUPAC 名称 |
3-[[2-[3-(morpholin-4-ylmethyl)phenyl]thieno[3,2-b]pyridin-7-yl]amino]phenol |
InChI |
InChI=1S/C24H23N3O2S/c28-20-6-2-5-19(14-20)26-21-7-8-25-22-15-23(30-24(21)22)18-4-1-3-17(13-18)16-27-9-11-29-12-10-27/h1-8,13-15,28H,9-12,16H2,(H,25,26) |
InChI 键 |
ZCWXCBKGPJOAFQ-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The Multi-faceted Mechanism of Action of LCB 03-0110: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCB 03-0110, a novel thienopyridine derivative, has emerged as a potent multi-tyrosine kinase inhibitor with significant therapeutic potential across a spectrum of diseases, including cancer, neurodegenerative disorders, inflammatory conditions, and fibrotic diseases. Its mechanism of action is centered on the ATP-competitive inhibition of a select group of kinases crucial for angiogenesis, cell proliferation, migration, and inflammation. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways it modulates.
Core Mechanism: ATP-Competitive Kinase Inhibition
This compound exerts its pharmacological effects by binding to the ATP-binding pocket of several key tyrosine kinases, thereby preventing their phosphorylation and subsequent activation. This competitive inhibition is the foundational mechanism driving its diverse biological activities. The primary targets of this compound include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK), Signal Transducer and Activator of Transcription 3 (STAT3), c-Src, Tie-2, and Discoidin Domain Receptors (DDR1 and DDR2).[1][2]
Quantitative Inhibition Profile
The potency of this compound against its primary kinase targets has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values demonstrate its efficacy as a multi-targeted inhibitor.
| Kinase Target | IC50 Value (nM) | Assay Type | Reference |
| DDR2 (activated) | 6 | In vitro kinase assay | [1][3][4][5][6] |
| DDR2 (non-activated) | 145 | In vitro kinase assay | [1][3][4][5][6] |
| DDR1 (autophosphorylation) | 164 | Cell-based assay | [1][3][6] |
| DDR2 (autophosphorylation) | 171 | Cell-based assay | [1][3][6] |
| c-Src | 1.3 | In vitro kinase assay | [7] |
| Src Family Kinases (8 total) | 2-20 | In vitro kinase assay | [8] |
| VEGFR-2 | Data indicates potent inhibition | In vitro kinase assay | [2] |
| JAK | Data indicates potent inhibition | Not specified | [1] |
| Tie-2 | Data indicates potent inhibition | In vitro kinase assay | [2] |
| Btk | Data indicates potent inhibition | In vitro kinase assay | [8] |
| Syk | Data indicates potent inhibition | In vitro kinase assay | [8] |
Further studies have shown that at a concentration of 10 µM, this compound inhibits over 90% of the activity of a panel of 20 tyrosine kinases, including FLT1, FLT3, FLT4, EphA3, EphB4, MINK1, c-Abl, and RET.[9]
Key Signaling Pathways Modulated by this compound
The therapeutic effects of this compound are a direct consequence of its ability to interfere with critical signaling cascades. The following diagrams, generated using the DOT language, illustrate the primary pathways affected by this inhibitor.
Inhibition of Angiogenesis via VEGFR-2 and Tie-2 Blockade
This compound is a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis. It achieves this by targeting VEGFR-2 and Tie-2, two key receptor tyrosine kinases involved in the formation of new blood vessels.[2]
Modulation of Inflammation and Cell Survival through JAK/STAT3 Pathway
The JAK/STAT3 pathway is a critical signaling cascade involved in inflammation, immune responses, and cell survival. This compound's inhibition of this pathway contributes to its anti-inflammatory and anti-tumor properties.[1]
Interference with Cell Migration and Invasion via c-Src Inhibition
c-Src is a non-receptor tyrosine kinase that plays a pivotal role in regulating cell adhesion, migration, and invasion. By potently inhibiting c-Src, this compound can suppress tumor metastasis and fibrosis.[7]
Attenuation of Fibrosis and Inflammation through DDR1/2 Inhibition
Discoidin Domain Receptors 1 and 2 are unique receptor tyrosine kinases that are activated by collagen and play a crucial role in fibrosis and inflammation. This compound's ability to inhibit these receptors makes it a promising candidate for treating fibrotic diseases and suppressing scar formation.[3][10]
Experimental Protocols
The following are summaries of key experimental methodologies used to elucidate the mechanism of action of this compound.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound against target kinases.
-
Methodology:
-
Recombinant kinase domains (e.g., activated or non-activated DDR2) are incubated in a reaction buffer.
-
A kinase-specific substrate (e.g., a synthetic peptide) and radiolabeled ATP ([γ-³²P]ATP) are added to the reaction mixture.
-
Varying concentrations of this compound are introduced to the reaction.
-
The reaction is allowed to proceed at a controlled temperature for a specific duration.
-
The reaction is stopped, and the phosphorylated substrate is separated from the free ATP, often by spotting the mixture onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.[11]
-
Cell-Based Receptor Autophosphorylation Assay
-
Objective: To assess the inhibitory effect of this compound on receptor autophosphorylation in a cellular context.
-
Methodology:
-
Cells overexpressing the target receptor (e.g., HEK293 cells with DDR1 or DDR2) are cultured to confluency.
-
Cells are serum-starved to reduce basal receptor phosphorylation.
-
The cells are pre-treated with various concentrations of this compound for a defined period.
-
The cognate ligand (e.g., collagen for DDR) is added to stimulate receptor autophosphorylation.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of the receptor.
-
A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection via chemiluminescence.
-
The membrane is stripped and re-probed with an antibody against the total receptor protein to ensure equal loading.
-
Band intensities are quantified, and the percentage of inhibition is calculated to determine the IC50 value.[1]
-
Rabbit Ear Wound Healing Model
-
Objective: To evaluate the in vivo efficacy of this compound in suppressing scar formation.
-
Methodology:
-
Full-thickness excisional wounds are created on the ears of anesthetized rabbits.
-
A solution of this compound or a vehicle control is topically applied to the wounds.
-
The wounds are monitored and photographed over a period of several weeks.
-
At the end of the study, the animals are euthanized, and the wound tissue is excised for histological and immunohistochemical analysis.
-
The degree of scarring is assessed by measuring the area of the scar and by histological examination of collagen deposition and tissue architecture.[10][12]
-
Immunohistochemistry for Fibroblast and Macrophage Markers
-
Objective: To quantify the presence of activated fibroblasts (myofibroblasts) and macrophages in wound tissue.
-
Methodology:
-
Paraffin-embedded sections of the wound tissue are deparaffinized and rehydrated.
-
Antigen retrieval is performed to unmask the epitopes.
-
The sections are blocked to prevent non-specific antibody binding.
-
The sections are incubated with primary antibodies specific for α-smooth muscle actin (a marker for myofibroblasts) or F4/80 (a marker for macrophages).
-
A labeled secondary antibody (e.g., biotinylated) is applied, followed by an enzyme conjugate (e.g., streptavidin-HRP).
-
A chromogenic substrate (e.g., DAB) is added to visualize the antibody binding.
-
The sections are counterstained (e.g., with hematoxylin) and mounted.
-
The number of positively stained cells is quantified under a microscope.[10][13][14][15][16]
-
Conclusion
This compound is a potent, multi-targeted tyrosine kinase inhibitor that exerts its effects through the ATP-competitive inhibition of key signaling pathways involved in angiogenesis, inflammation, cell proliferation, and fibrosis. Its ability to simultaneously modulate VEGFR-2, JAK/STAT3, c-Src, and DDR1/2 signaling underscores its broad therapeutic potential. The preclinical data, supported by a range of in vitro and in vivo models, provide a strong rationale for its continued development as a novel therapeutic agent for a variety of complex diseases. Further research will be crucial to fully elucidate its clinical efficacy and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. urmc.rochester.edu [urmc.rochester.edu]
- 14. biocare.net [biocare.net]
- 15. bio-station.net [bio-station.net]
- 16. alpha-Smooth Muscle Actin (D4K9N) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
LCB 03-0110: A Multi-Kinase Inhibitor Targeting Key Signaling Pathways in Fibrosis, Inflammation, and Angiogenesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
LCB 03-0110 is a novel, potent, orally bioavailable, small-molecule, multi-tyrosine kinase inhibitor. This technical guide provides a comprehensive overview of the target kinases and associated signaling pathways of this compound. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound. This document details the inhibitory activities of this compound against a range of kinases, outlines the experimental methodologies used to determine these activities, and visualizes the key signaling cascades affected.
Target Kinase Profile of this compound
This compound has demonstrated potent inhibitory activity against a spectrum of tyrosine kinases implicated in various pathological processes, including fibrosis, inflammation, and angiogenesis. The compound's primary targets include the Discoidin Domain Receptor (DDR) family, Src family kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
Quantitative Inhibitory Activity
The half-maximal inhibitory concentration (IC50) values of this compound against its key target kinases are summarized in the table below. This data highlights the compound's potency and selectivity profile.
| Kinase Target | IC50 (nM) | Assay Type | Reference |
| DDR1 | 164 | Cell-based autophosphorylation | [1][2] |
| DDR2 (active form) | 6 | In vitro kinase assay | [1][3] |
| DDR2 (non-activated form) | 145 | In vitro kinase assay | [1][3] |
| DDR2 | 171 | Cell-based autophosphorylation | [1][2] |
| c-Src | - | - | |
| VEGFR-2 | - | - | |
| TIE-2 | - | - | |
| JAK family | - | - | |
| Spleen tyrosine kinase (Syk) | - | - | |
| Bruton's tyrosine kinase (Btk) | - | - |
Note: IC50 values for c-Src, VEGFR-2, TIE-2, JAK family, Syk, and Btk are not yet publicly available in specific numerical format but their inhibition by this compound has been qualitatively reported.[4][5][6]
A broader kinase panel screening revealed that this compound inhibited over 90% of 20 different tyrosine kinases at a concentration of 10 µM, indicating its nature as a multi-kinase inhibitor.[1][3]
Core Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several critical signaling pathways. These include pathways downstream of DDR1/2, VEGFR-2, and those involved in inflammatory responses.
DDR1/2 Signaling in Fibrosis
DDR1 and DDR2 are receptor tyrosine kinases that are activated by collagen and play a crucial role in fibrotic diseases. This compound's inhibition of DDR1 and DDR2 autophosphorylation effectively blocks downstream signaling cascades that lead to fibroblast proliferation and activation.[1][2]
VEGFR-2 Signaling in Angiogenesis
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. This compound targets VEGFR-2, thereby inhibiting downstream signaling pathways such as the JAK/STAT3 pathway, which are crucial for endothelial cell proliferation, migration, and tube formation.[6]
MAPK Signaling in Inflammation
This compound has demonstrated anti-inflammatory effects by inhibiting the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as ERK and p38, in response to inflammatory stimuli like Lipopolysaccharide (LPS).[7]
Detailed Experimental Methodologies
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of purified kinases.
Protocol:
-
Reagents: Purified recombinant kinase, appropriate peptide substrate, ATP, this compound at various concentrations, kinase assay buffer.
-
Procedure:
-
The kinase reaction is initiated by mixing the kinase, substrate, and this compound in the assay buffer.
-
The reaction is started by the addition of ATP.
-
The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioactivity-based assays (e.g., using [γ-³²P]ATP) or fluorescence-based assays.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the concentration of this compound.
-
Cell-Based DDR1/2 Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit collagen-induced autophosphorylation of DDR1 and DDR2 in a cellular context.
Protocol:
-
Cell Culture: HEK293 cells overexpressing either DDR1b or DDR2 are cultured to confluence.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with collagen I (e.g., 10 µg/mL) for a short period (e.g., 15 minutes) to induce receptor autophosphorylation.
-
Lysis and Western Blotting:
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated DDR1/2 and total DDR1/2.
-
Horseradish peroxidase-conjugated secondary antibodies are used for detection via chemiluminescence.
-
The band intensities are quantified, and the ratio of phosphorylated to total DDR1/2 is calculated to determine the inhibitory effect of this compound.[1][2]
-
Fibroblast Proliferation and Migration Assays
Objective: To evaluate the effect of this compound on fibroblast proliferation and migration, key processes in fibrosis.
Proliferation Assay (MTT Assay):
-
Cell Seeding: Primary dermal fibroblasts are seeded in 96-well plates.
-
Treatment: After adherence, cells are treated with TGF-β1 (to induce proliferation) in the presence or absence of different concentrations of this compound.
-
Incubation: Cells are incubated for a set period (e.g., 72 hours).
-
MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm) to determine cell viability and proliferation.[4]
Migration Assay (Wound Healing Assay):
-
Monolayer Culture: Fibroblasts are grown to a confluent monolayer in a culture dish.
-
Wound Creation: A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
Treatment: The cells are then treated with TGF-β1 and different concentrations of this compound.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0 and 24 hours).
-
Analysis: The rate of wound closure is measured to assess cell migration.[4]
Macrophage Activation and Migration Assays
Objective: To investigate the impact of this compound on macrophage activation and migration, which are central to the inflammatory response.
Activation Assay (Nitric Oxide Measurement):
-
Cell Culture: J774A.1 macrophage cells are cultured in appropriate media.
-
Treatment: Cells are pre-treated with this compound before being stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response.
-
Supernatant Collection: After a defined incubation period, the cell culture supernatant is collected.
-
Nitric Oxide (NO) Measurement: The concentration of nitrite (B80452) (a stable product of NO) in the supernatant is measured using the Griess reagent. A decrease in nitrite concentration indicates inhibition of macrophage activation.[4]
Migration Assay (Transwell Assay):
-
Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate.
-
Chemoattractant: A chemoattractant (e.g., conditioned media from activated cells) is added to the lower chamber.
-
Cell Seeding and Treatment: Macrophages are seeded into the upper chamber in the presence or absence of this compound.
-
Incubation: The plate is incubated to allow the cells to migrate through the porous membrane towards the chemoattractant.
-
Quantification: Non-migrated cells on the upper surface of the membrane are removed, and the migrated cells on the lower surface are stained and counted under a microscope.[4]
Conclusion
This compound is a promising multi-kinase inhibitor with a well-defined target profile that includes key kinases involved in fibrosis, inflammation, and angiogenesis. Its ability to potently inhibit DDR1/2, VEGFR-2, and components of the MAPK and JAK/STAT signaling pathways underscores its potential as a therapeutic agent for a range of diseases. The experimental data summarized in this guide provides a solid foundation for further preclinical and clinical investigation of this compound.
References
- 1. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 4. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
LCB 03-0110: A Multi-Tyrosine Kinase Inhibitor for Fibrotic and Neoplastic Disorders
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
LCB 03-0110, chemically identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol, is a potent, ATP-competitive, small-molecule inhibitor of multiple tyrosine kinases.[1][2][3] Extensive preclinical research has highlighted its significant therapeutic potential in oncology, fibrosis, and inflammatory diseases. This compound exerts its effects by concurrently targeting key signaling nodes involved in angiogenesis, cell proliferation, migration, and inflammation. Its primary targets include the Discoidin Domain Receptor (DDR) family, c-Src family kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][4] This document provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative inhibitory profile, and the experimental protocols used for its characterization.
Core Mechanism of Action and Signaling Pathways
This compound functions as a multi-kinase inhibitor by binding to the ATP-binding site of several key tyrosine kinases, thereby preventing their phosphorylation and subsequent activation of downstream signaling cascades.[1] Its efficacy stems from its ability to simultaneously block multiple pathological processes.
1.1. Inhibition of Angiogenesis via VEGFR-2 and JAK/STAT3 Signaling
A critical component of tumor growth and metastasis is angiogenesis. This compound demonstrates potent anti-angiogenic properties by directly targeting VEGFR-2, a primary mediator of VEGF-driven signaling in endothelial cells.[1] It also inhibits the Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway, which is crucial for tumor angiogenesis.[1] This dual inhibition disrupts VEGF-induced proliferation, migration, and capillary-like tube formation of endothelial cells.[1]
1.2. Attenuation of Fibrosis via DDR and Src Family Kinase Inhibition
Wound healing processes can lead to tissue fibrosis and scarring, driven by the activation of fibroblasts and macrophages.[4] this compound is a potent inhibitor of the DDR family (DDR1 and DDR2), which are collagen-activated receptor tyrosine kinases, and the c-Src family of non-receptor tyrosine kinases.[2][4] By inhibiting these kinases, this compound suppresses the proliferation and migration of dermal fibroblasts induced by TGF-β1 and type I collagen.[2][3][4] This leads to reduced accumulation of myofibroblasts and macrophages at wound sites, ultimately suppressing hypertrophic scar formation.[2][4]
Quantitative Inhibitory Profile
This compound has been profiled against a wide panel of tyrosine kinases, demonstrating potent, low-nanomolar inhibition against several therapeutically relevant targets. Its activity is particularly noteworthy against kinases implicated in both oncogenesis and fibrosis.
| Target Kinase Family | Specific Kinase | IC₅₀ (nM) | Assay Type | Reference |
| DDR Family | DDR2 (activated) | 6 | In vitro kinase assay | [3][5][6] |
| DDR2 (non-activated) | 145 | In vitro kinase assay | [3][5][6] | |
| DDR1 | 164 | Cell-based autophosphorylation | [5][6][7] | |
| DDR2 | 171 | Cell-based autophosphorylation | [5][6][7] | |
| Src Family | c-Src | 1.3 | In vitro kinase assay | [8] |
| Src Family (8 kinases) | 2 - 20 | In vitro kinase assay | [3] | |
| Other Kinases | BTK (Bruton's Tyrosine Kinase) | Potent Inhibition | In vitro kinase assay | [3][8] |
| Syk (Spleen Tyrosine Kinase) | Potent Inhibition | In vitro kinase assay | [3][8] | |
| VEGFR-2 | Potent Inhibition | In vitro kinase assay | [1][4] | |
| TIE-2 | Potent Inhibition | In vitro kinase assay | [1] |
Experimental Protocols
The characterization of this compound involved a hierarchical series of assays, progressing from enzymatic activity to cell-based models and finally to in vivo efficacy studies.
3.1. In Vitro Kinase Inhibition Assay
-
Objective : To determine the direct inhibitory activity and IC₅₀ values of this compound against purified protein tyrosine kinases.
-
Methodology :
-
Kinase activity was measured using the "HotSpot" assay platform.[2]
-
Assays were performed with an ATP concentration of 10 µM to approximate physiological conditions.[2]
-
This compound was serially diluted and incubated with the specific kinase (e.g., c-Src, DDR2) and a substrate peptide.
-
The kinase reaction was initiated by the addition of ATP.
-
The amount of phosphorylated substrate was quantified to determine the percentage of kinase inhibition at each concentration of this compound.
-
IC₅₀ values were calculated by fitting the dose-response data to a four-parameter logistic curve.
-
3.2. Cell-Based DDR Autophosphorylation Assay
-
Objective : To confirm the inhibition of DDR1 and DDR2 activity within a cellular context.
-
Methodology :
-
Human Embryonic Kidney 293 (HEK293) cells were engineered to overexpress either DDR1b or DDR2.[5][6]
-
Cells were pre-incubated with varying concentrations of this compound.
-
Receptor autophosphorylation was stimulated by treating the cells with type I collagen.[5][7]
-
Following stimulation, cell lysates were collected and subjected to SDS-PAGE.
-
Phosphorylated DDR1/2 levels were detected and quantified via Western blotting using phospho-specific antibodies. Total DDR levels and a loading control (e.g., actin) were also measured for normalization.[9]
-
3.3. Cell Migration (Wound Healing) Assay
-
Objective : To assess the functional impact of this compound on fibroblast migration, a key process in fibrosis.
-
Methodology :
-
Primary mouse dermal fibroblasts were cultured to confluence in 12-well plates, which could be pre-coated with type I collagen.[2]
-
A sterile pipette tip was used to create a "scratch" or wound in the cell monolayer.[2]
-
The medium was replaced with low-serum (0.5% FBS) medium containing various concentrations of this compound.[2]
-
Images of the wound area were captured at time zero and at subsequent time points (e.g., 24 hours).
-
The rate of wound closure was measured and compared between treated and untreated cells to quantify the inhibition of migration.
-
3.4. In Vivo Rabbit Ear Scar Formation Model
-
Objective : To evaluate the efficacy of topically applied this compound in reducing hypertrophic scarring in vivo.
-
Methodology :
-
Full-thickness 6-mm excisional wounds were created on the ventral surface of New Zealand White rabbit ears.[2]
-
Wounds were treated topically with a formulation of this compound (e.g., 0.1% in a saline/PEG400 vehicle) or vehicle control.[2]
-
The wounds were covered with a polyurethane dressing.
-
After a defined healing period (e.g., several weeks), the scar tissue was harvested via biopsy, fixed in formalin, and embedded in paraffin.[2]
-
Histological sections were prepared and stained (e.g., with Hematoxylin and Eosin, Masson's Trichrome) to analyze the scar elevation index, collagen deposition, and cellular infiltration (myofibroblasts, macrophages).[2][4]
-
Conclusion
This compound is a promising multi-tyrosine kinase inhibitor with a well-defined mechanism of action and robust preclinical data supporting its development. Its ability to potently inhibit DDR, Src, and VEGFR-2 signaling pathways provides a strong rationale for its investigation in clinical trials for various cancers, fibrotic diseases, and inflammatory conditions like dry eye disease.[10][11] The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug developers to further explore the therapeutic utility of this compound.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]
- 4. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. karger.com [karger.com]
- 8. This compound dihydrochloride | Src | TargetMol [targetmol.com]
- 9. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110, a thienopyridine derivative, has emerged as a potent small molecule inhibitor with significant potential in various fields of biomedical research. Its primary mechanism of action involves the competitive inhibition of multiple tyrosine kinases at the ATP-binding site, leading to the modulation of key signaling pathways implicated in fibrosis, inflammation, and angiogenesis. This technical guide provides a comprehensive overview of the primary research applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms and experimental workflows.
Core Mechanism of Action: Multi-Kinase Inhibition
This compound exerts its biological effects through the inhibition of a range of tyrosine kinases. Notably, it is a potent inhibitor of Discoidin Domain Receptors (DDR1 and DDR2), c-Src family kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2] Additionally, it has been shown to inhibit the activity of TIE-2 kinase and Janus Kinase (JAK).[3][4] This multi-targeted profile allows this compound to interfere with a variety of pathological processes.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on its target kinases leads to the downstream modulation of several critical signaling cascades. By targeting VEGFR-2 and JAK/STAT pathways, it effectively curtails angiogenesis.[3][4] Furthermore, it has been demonstrated to suppress the phosphorylation of p38 and ERK, components of the MAPK signaling pathway, in response to inflammatory stimuli.[5] The inhibition of DDR1 and c-Src contributes to its anti-fibrotic effects by interfering with fibroblast activation and proliferation.
Diagram: this compound Signaling Pathway Inhibition
Caption: this compound inhibits key signaling pathways.
Quantitative Data: In Vitro Inhibitory Activity
The following tables summarize the reported in vitro inhibitory concentrations (IC50) of this compound against various kinases and its effects in cell-based assays.
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Notes |
| DDR1 | 164 | Cell-based autophosphorylation assay in HEK293 cells.[6] |
| DDR2 (active) | 6 | In vitro kinase assay.[7] |
| DDR2 (non-activated) | 145 | In vitro kinase assay.[7] |
| DDR2 | 171 | Cell-based autophosphorylation assay in HEK293 cells.[6] |
| c-Src | - | Potent inhibitor; specific IC50 not consistently reported.[2] |
| VEGFR-2 | - | Potent inhibitor; specific IC50 not consistently reported.[3][4] |
| TIE-2 | - | Inhibitory activity reported; specific IC50 not available.[3][4] |
| JAK | - | Inhibitory activity reported; specific IC50 not available.[3][4] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Stimulus | Effect | Concentration |
| Human Corneal Epithelial (HCE-2) cells | p38 Phosphorylation | LPS | Inhibition | Significant at 3-9 µM |
| HCE-2 cells | ERK Phosphorylation | LPS | Inhibition | Significant at 3-9 µM |
| HCE-2 cells | IL-6 Expression | LPS/Poly(I:C) | Reduction | Dose-dependent |
| HCE-2 cells | IL-8 Expression | LPS/Poly(I:C) | Reduction | Dose-dependent |
| Murine T helper 17 (Th17) cells | IL-17A Expression | - | Decreased | Dose-dependent |
Experimental Protocols
This section provides an overview of the methodologies for key experiments involving this compound. It should be noted that specific details may vary between publications, and the following are generalized protocols based on available information.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.
-
Methodology:
-
Recombinant active or non-activated kinases are incubated with a specific substrate and ATP.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
The amount of phosphorylated substrate is quantified, typically using a radiometric assay or a fluorescence-based method.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cell-Based Autophosphorylation Assay
-
Objective: To assess the ability of this compound to inhibit the autophosphorylation of receptor tyrosine kinases in a cellular context.
-
Methodology:
-
Cells overexpressing the target receptor (e.g., HEK293-DDR1b or HEK293-DDR2) are cultured.[7]
-
Cells are pre-treated with varying concentrations of this compound.
-
The receptor is stimulated with its cognate ligand (e.g., collagen for DDRs).
-
Cell lysates are prepared, and the phosphorylation status of the receptor is determined by Western blotting using phospho-specific antibodies.
-
Densitometry is used to quantify the levels of phosphorylated receptor relative to the total receptor.
-
Cell Proliferation, Migration, and Tube Formation Assays (Anti-Angiogenesis)
-
Objective: To evaluate the anti-angiogenic potential of this compound in vitro.
-
Methodology:
-
Proliferation Assay: Endothelial cells (e.g., HUVECs) are seeded in multi-well plates and treated with VEGF in the presence or absence of this compound. Cell viability is assessed after a set incubation period using assays such as MTT or BrdU incorporation.
-
Migration Assay (Wound Healing/Scratch Assay): A confluent monolayer of endothelial cells is "scratched" to create a cell-free gap. The cells are then treated with VEGF and this compound. The closure of the gap is monitored and quantified over time.
-
Tube Formation Assay: Endothelial cells are seeded on a layer of Matrigel and treated with VEGF and this compound. The formation of capillary-like structures (tubes) is observed and quantified by measuring parameters like total tube length and number of branch points.
-
Diagram: In Vitro Anti-Angiogenesis Workflow
Caption: Workflow for assessing anti-angiogenic effects.
In Vivo Rabbit Ear Wound Healing Model
-
Objective: To evaluate the anti-fibrotic and scar-reducing effects of this compound in an in vivo model of wound healing.[8]
-
Methodology:
-
Full-thickness excisional wounds are created on the ears of rabbits.
-
This compound is applied topically to the wounds. The exact formulation, concentration, and frequency of application are not consistently detailed in the available literature.
-
The wound healing process is monitored over time, with assessments of wound closure and scar formation.
-
At the end of the study, tissue samples are collected for histological analysis to evaluate the accumulation of myofibroblasts and macrophages and to quantify scar tissue.
-
In Vivo Mouse Matrigel Plug Assay
-
Objective: To assess the in vivo anti-angiogenic activity of this compound.[3][4]
-
Methodology:
-
Matrigel, a basement membrane extract, is mixed with a pro-angiogenic factor (e.g., VEGF or FGF-2) and, in the experimental group, with this compound.
-
The Matrigel mixture is injected subcutaneously into mice, where it forms a solid plug.
-
After a defined period, the Matrigel plugs are excised.
-
Angiogenesis is quantified by measuring the hemoglobin content of the plug (as an indicator of red blood cell infiltration into newly formed vessels) or by histological analysis to visualize and count blood vessels.
-
Diagram: In Vivo Experimental Workflow
References
- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. journals.ekb.eg [journals.ekb.eg]
- 5. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 7. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
LCB 03-0110: A Multi-Targeted Kinase Inhibitor for Angiogenesis and Tumor Suppression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
LCB 03-0110 is a novel, potent, small-molecule inhibitor of multiple tyrosine kinases, demonstrating significant promise in the fields of anti-angiogenesis and anti-tumor research. This thienopyridine derivative targets several key signaling pathways implicated in cancer progression, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3), and Discoidin Domain Receptors (DDR1 and DDR2). Its multifaceted mechanism of action, which includes the disruption of tumor vasculature and direct inhibition of tumor cell proliferation and migration, positions this compound as a compelling candidate for further preclinical and clinical investigation. This technical guide provides a comprehensive overview of the core data, experimental methodologies, and signaling pathways associated with this compound's anti-angiogenic and anti-tumor activities.
Data Presentation
The following tables summarize the quantitative data on the inhibitory activity of this compound against various kinases and its effects on cancer cell lines.
Table 1: In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Reference |
| c-Src | 1.3 | [1] |
| DDR1 (collagen-induced autophosphorylation) | 164 | [2][3] |
| DDR2 (collagen-induced autophosphorylation) | 171 | [2][3] |
| DDR2 (active form) | 6 | [1] |
| DDR2 (non-activated form) | 145 | [1] |
| VEGFR-2 | Data not explicitly quantified in search results | |
| TIE-2 | Data not explicitly quantified in search results | |
| Btk | Data not explicitly quantified in search results | |
| Syk | Data not explicitly quantified in search results |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | IC50 (nM) | Reference |
| HEK293-DDR1b | Collagen-induced autophosphorylation | 164 | [1] |
| HEK293-DDR2 | Collagen-induced autophosphorylation | 171 | [1] |
Signaling Pathways
This compound exerts its anti-angiogenic and anti-tumor effects by targeting multiple critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key mechanisms of action.
VEGFR-2 and JAK/STAT3 Signaling Pathway Inhibition
This compound inhibits the phosphorylation of VEGFR-2, a key receptor in mediating the pro-angiogenic effects of VEGF. This blockade disrupts downstream signaling through the JAK/STAT3 pathway, which is crucial for endothelial cell proliferation, migration, and survival.
DDR1 and DDR2 Signaling Pathway Inhibition
This compound also targets DDR1 and DDR2, receptor tyrosine kinases that are activated by collagen. In the tumor microenvironment, DDRs play a role in cell adhesion, proliferation, and migration. By inhibiting their autophosphorylation, this compound can disrupt these pro-tumorigenic processes.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide for researchers designing their own studies with this compound.
In Vitro Kinase Assay
Objective: To determine the inhibitory activity of this compound against specific tyrosine kinases.
Methodology:
-
Recombinant human kinase domains (e.g., c-Src, DDR1, DDR2) are used.
-
The kinase reaction is initiated by adding ATP to a reaction mixture containing the kinase, a suitable substrate (e.g., a generic tyrosine kinase substrate peptide), and varying concentrations of this compound.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The amount of phosphorylated substrate is quantified using a suitable method, such as a radiometric assay (measuring the incorporation of 32P from [γ-32P]ATP) or a fluorescence-based assay.
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Receptor Autophosphorylation Assay
Objective: To assess the ability of this compound to inhibit the autophosphorylation of DDR1 and DDR2 in a cellular context.
Methodology:
-
HEK293 cells are engineered to stably overexpress either DDR1b (HEK293-DDR1b) or DDR2 (HEK293-DDR2).
-
Cells are serum-starved overnight to reduce basal receptor phosphorylation.
-
The cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour).
-
Receptor autophosphorylation is stimulated by adding type I collagen (e.g., 10 µg/mL) for a defined period (e.g., 2 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein from each sample are subjected to SDS-PAGE and transferred to a PVDF membrane.
-
Western blotting is performed using antibodies specific for phosphorylated DDR1 or DDR2 and total DDR1 or DDR2.
-
The band intensities are quantified, and the ratio of phosphorylated to total receptor is calculated to determine the extent of inhibition.
In Vivo Tumor Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
A suitable cancer cell line (e.g., a human tumor cell line known to express the target kinases) is cultured.
-
A specific number of cells (e.g., 5 x 106) are suspended in a suitable medium, often mixed with Matrigel, and injected subcutaneously into the flank of immunocompromised mice (e.g., athymic nude mice).
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm3).
-
Mice are then randomized into control and treatment groups.
-
This compound is administered to the treatment group at a specified dose and schedule (e.g., daily intraperitoneal injections). The control group receives a vehicle control.
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, calculated using the formula: (length x width2) / 2.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
In Vivo Matrigel Plug Angiogenesis Assay
Objective: To assess the effect of this compound on in vivo angiogenesis.
Methodology:
-
Liquid Matrigel, a basement membrane extract, is mixed with pro-angiogenic factors (e.g., VEGF and bFGF) and with either this compound or a vehicle control.
-
The Matrigel mixture is injected subcutaneously into the flank of mice.
-
The Matrigel solidifies at body temperature, forming a "plug."
-
Over a period of several days (e.g., 7-14 days), host blood vessels will infiltrate the plug in response to the angiogenic factors.
-
At the end of the experiment, the Matrigel plugs are excised.
-
Angiogenesis is quantified by measuring the hemoglobin content of the plug (as an indicator of red blood cell infiltration and thus, blood vessel formation) or by immunohistochemical staining of endothelial cell markers (e.g., CD31) in sections of the plug.
Conclusion
This compound is a promising multi-targeted tyrosine kinase inhibitor with potent anti-angiogenic and anti-tumor properties. Its ability to simultaneously inhibit key signaling pathways such as VEGFR-2, JAK/STAT3, and DDR1/2 provides a strong rationale for its continued development as a cancer therapeutic. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals interested in further investigating the potential of this compound. Future studies should focus on elucidating the full spectrum of its in vivo efficacy in various tumor models and exploring potential combination therapies to enhance its anti-cancer effects.
References
LCB 03-0110: A Multi-Tyrosine Kinase Inhibitor for the Treatment of Dry Eye Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Dry eye disease (DED) is a multifactorial condition characterized by a loss of tear film homeostasis and ocular surface inflammation. Current therapeutic strategies often have limited efficacy, highlighting the need for novel treatment modalities. LCB 03-0110, a multi-tyrosine kinase inhibitor, has emerged as a promising preclinical candidate for DED. This technical guide provides a comprehensive overview of the existing data on this compound, focusing on its mechanism of action, preclinical efficacy, and the experimental protocols used for its evaluation. In vitro studies have demonstrated that this compound exerts potent anti-inflammatory effects by inhibiting the MAPK/ERK and p38 signaling pathways in human corneal epithelial cells, leading to a reduction in key inflammatory cytokines. This document summarizes the quantitative data, details the experimental methodologies, and provides visualizations of the relevant signaling pathways and proposed experimental workflows to facilitate further research and development of this compound as a potential therapy for dry eye disease.
Introduction to Dry Eye Disease and the Role of Inflammation
Dry eye disease is a prevalent and chronic condition that adversely affects the quality of life for a significant portion of the adult population.[1] The pathophysiology of DED is complex and involves a vicious cycle of tear film instability, hyperosmolarity, and ocular surface inflammation.[1] Inflammation is now recognized as a core mechanism in the propagation and exacerbation of DED.[1][2][3] This inflammatory response involves the activation of immune cells and the release of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Interleukin-17A (IL-17A), which contribute to ocular surface damage and the symptoms of DED.[2][3]
This compound: A Novel Multi-Tyrosine Kinase Inhibitor
This compound is a small molecule inhibitor of multiple tyrosine kinases.[2][3] Its therapeutic potential in inflammatory conditions has been explored, and recent preclinical studies have focused on its application in dry eye disease.[2][3] this compound has been shown to be non-toxic to human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells, suggesting a favorable safety profile for ocular application.[2][3]
Mechanism of Action: Inhibition of the MAPK Signaling Pathway
In vitro studies have elucidated the anti-inflammatory mechanism of this compound in the context of DED. The compound has been shown to significantly suppress the phosphorylation of p38 and Extracellular signal-regulated kinase (ERK), key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][3] This pathway is activated by inflammatory stimuli such as lipopolysaccharide (LPS) and polyinosinic:polycytidylic acid (poly(I:C)) in corneal epithelial cells, leading to the production of pro-inflammatory cytokines.[2][3] By inhibiting p38 and ERK phosphorylation, this compound effectively blocks this inflammatory cascade.[2][3]
Preclinical Efficacy: In Vitro Data
The anti-inflammatory effects of this compound have been quantified in cell-based models of dry eye disease. The following tables summarize the key findings.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-stimulated HCE-2 Cells
| Treatment | Concentration (µM) | IL-6 Secretion (% of Control) | IL-8 Secretion (% of Control) |
| This compound | 0.3 | ~85% | ~90% |
| 1 | ~60% | ~70% | |
| 3 | ~40% | ~45% | |
| 9 | ~28.4% | ~14.3% | |
| Data derived from a study by Truong et al.[2] |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in Poly(I:C)-stimulated HCE-2 Cells
| Treatment | Concentration (µM) | IL-6 Secretion (% of Control) | IL-8 Secretion (% of Control) |
| This compound | 0.3 | ~70% | ~60% |
| 1 | ~45% | ~35% | |
| 3 | ~25% | ~15% | |
| 9 | ~16.0% | ~7.8% | |
| Data derived from a study by Truong et al.[2] |
Table 3: Effect of this compound on IL-17A Secretion in Differentiated Th17 Cells
| Treatment | Concentration (µM) | IL-17A Secretion (% of Control) |
| This compound | 0.003 | ~70% |
| 0.01 | ~50% | |
| 0.03 | ~30% | |
| 0.1 | ~15% | |
| 1 | <10% | |
| 3 | <5% | |
| 9 | <5% | |
| Data derived from a study by Truong et al.[2] |
Table 4: Effect of this compound on MAPK Phosphorylation in LPS-stimulated HCE-2 Cells
| Treatment | Concentration (µM) | Phospho-ERK (% of Control) | Phospho-p38 (% of Control) |
| This compound | 3 | Significant reduction | Significant reduction |
| 9 | 4.4% | 34.4% | |
| Data derived from a study by Truong et al.[2] |
Experimental Protocols: In Vitro Assays
Detailed methodologies are crucial for the replication and extension of these preclinical findings.
Human Corneal Epithelial (HCE-2) Cell Culture and Stimulation
-
Cell Line: HCE-2 cells.
-
Culture Medium: Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and epidermal growth factor.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Inflammatory Stimulation: Cells are treated with either 1 µg/mL of Lipopolysaccharide (LPS) or 25 µg/mL of poly(I:C) to induce an inflammatory response.
-
Drug Treatment: this compound is added at varying concentrations (0.3, 1, 3, and 9 µM) concurrently with the inflammatory stimuli.
Murine Th17 Cell Differentiation and Treatment
-
Cell Source: Naïve CD4+ T cells isolated from the spleens of mice.
-
Differentiation Medium: RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and a cocktail of Th17-polarizing cytokines and antibodies (TGF-β1, IL-6, IL-23, anti-IL-4, and anti-IFN-γ).
-
Stimulation: Cells are stimulated with plate-coated anti-CD3 and anti-CD28 antibodies.
-
Drug Treatment: this compound is added at various concentrations (0.003 to 9 µM) at the time of stimulation and cytokine addition.
-
Incubation: Cells are cultured for 4 days to allow for differentiation and IL-17A secretion.
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Purpose: To quantify the concentration of secreted cytokines (IL-6, IL-8, and IL-17A) in the cell culture supernatants.
-
Procedure:
-
Culture supernatants are collected after the specified incubation period.
-
Commercially available ELISA kits for human IL-6, human IL-8, and mouse IL-17A are used according to the manufacturer's instructions.
-
The optical density is measured at 450 nm using a microplate reader.
-
Cytokine concentrations are calculated based on a standard curve generated with recombinant cytokines.
-
Western Blotting for MAPK Phosphorylation
-
Purpose: To assess the phosphorylation status of ERK and p38 in HCE-2 cells.
-
Procedure:
-
HCE-2 cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for phospho-ERK, total-ERK, phospho-p38, and total-p38.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
The band intensities are quantified, and the levels of phosphorylated proteins are normalized to the total protein levels.
-
Proposed In Vivo Evaluation of this compound
While in vitro data are promising, the efficacy of this compound must be evaluated in a relevant animal model of dry eye disease. The following section outlines a proposed experimental workflow for such a study. It is important to note that, to date, no in vivo or clinical data for this compound in the treatment of dry eye disease have been published in the peer-reviewed literature.
Murine Model of Dry Eye Disease
-
Animal Model: C57BL/6 mice are commonly used.
-
Induction Method: A combination of systemic scopolamine administration (to reduce tear secretion) and exposure to a controlled desiccating environment (low humidity and constant airflow) can be used to induce DED.
Corneal Fluorescein Staining
-
Purpose: To assess corneal epithelial damage.
-
Procedure:
-
A small volume of 0.5% sodium fluorescein solution is instilled into the conjunctival sac.
-
After a brief period, the cornea is examined under a slit-lamp microscope with a cobalt blue filter.
-
The degree of corneal staining is graded using a standardized scoring system (e.g., the Oxford scheme).
-
Schirmer's Test for Tear Secretion
-
Purpose: To measure aqueous tear production.
-
Procedure:
-
A standardized sterile filter paper strip is placed in the lower conjunctival fornix for a defined period (e.g., 5 minutes).
-
The amount of wetting on the strip is measured in millimeters.
-
Analysis of Inflammatory Markers in Tears
-
Purpose: To quantify the levels of pro-inflammatory cytokines in tear fluid.
-
Procedure:
-
Tears are collected from the ocular surface using a microcapillary tube.
-
The tear samples are analyzed for cytokine concentrations (e.g., IL-6, IL-8, IL-17A, TNF-α) using a multiplex bead-based immunoassay (e.g., Luminex) or ELISA.
-
Conclusion and Future Directions
The available in vitro data strongly suggest that this compound is a promising candidate for the treatment of dry eye disease due to its potent anti-inflammatory effects mediated by the inhibition of the MAPK/ERK and p38 signaling pathways. The compound effectively reduces the secretion of key pro-inflammatory cytokines implicated in the pathophysiology of DED.
Future research should focus on validating these findings in well-characterized animal models of DED. In vivo studies are essential to evaluate the efficacy of a topical formulation of this compound in improving the signs of DED, such as reducing corneal damage and restoring tear production. Furthermore, pharmacokinetic and toxicology studies of an ophthalmic formulation of this compound will be necessary to establish its safety profile for clinical development. Should in vivo studies yield positive results, the progression to human clinical trials would be the next logical step in determining the therapeutic potential of this compound for patients suffering from dry eye disease.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]
- 3. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Investigating LCB 03-0110 in Neurodegenerative Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical investigation of LCB 03-0110, a multi-tyrosine kinase inhibitor, in the context of neurodegenerative diseases. This compound is currently in the preclinical stage of development for nervous system diseases, neoplasms, and eye diseases.[1][2] This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the compound's mechanisms of action through signaling pathway diagrams.
Core Mechanism of Action
This compound is a potent inhibitor of several tyrosine kinases, including the Discoidin Domain Receptors (DDR1 and DDR2), c-Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[1][2][3] In neurodegenerative disease models, its therapeutic potential stems from its ability to reduce the accumulation of neurotoxic proteins such as α-synuclein, amyloid-β (Aβ), and hyperphosphorylated tau (p-tau), mitigate neuroinflammation, and enhance autophagic clearance.[3][4][5]
Data Presentation: Quantitative Analysis of this compound Efficacy
The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the efficacy of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 Value | Source |
| DDR1 | Cell-Based Autophosphorylation (HEK293) | 164 nM | [3][6] |
| DDR2 | Cell-Based Autophosphorylation (HEK293) | 171 nM | [3][6] |
| DDR2 (active form) | In Vitro Kinase Assay | 6 nM | [3] |
| DDR2 (non-activated form) | In Vitro Kinase Assay | 145 nM | [3] |
| c-Src | In Vitro Kinase Assay | 1.3 nM | [7] |
Table 2: In Vivo Efficacy of this compound in a Parkinson's Disease Mouse Model (α-synuclein lentiviral gene transfer model in C57BL/6J mice)
| Parameter | Treatment Group | Outcome | Source |
| α-synuclein Levels | 2.5 mg/kg this compound (21 days) | 50% reduction in the substantia nigra | [4][5] |
| Tyrosine Hydroxylase (TH)-Positive Neurons | 2.5 mg/kg this compound (21 days) | Partial protection against neuronal loss in the substantia nigra | [4][5] |
| Phosphorylated DDR1 | 2.5 mg/kg this compound (21 days) | 36% deactivation in the midbrain | [4][5] |
| Phosphorylated DDR2 | 2.5 mg/kg this compound (21 days) | 50% deactivation in the midbrain | [4][5] |
Table 3: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model (TgAPP mice)
| Parameter | Treatment Group | Outcome | Source |
| Phosphorylated Tau (p-tau) | 1.25 and 2.5 mg/kg this compound | Significant reduction | [4][8] |
| Amyloid-β (Aβ) | 1.25 and 2.5 mg/kg this compound | Reduction | [4][8] |
| Neuroinflammation (GFAP and IBA-1 staining) | Not specified | Significant reduction in the hippocampus and cortex | [5] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of this compound.
In Vitro Kinase and Cell-Based Assays
1. In Vitro Kinase Inhibition Assay:
-
Objective: To determine the direct inhibitory effect of this compound on the kinase activity of its targets.
-
Method: The kinase activity of purified recombinant active DDR2 and non-activated DDR2 was measured in the presence of varying concentrations of this compound. The assay is ATP-competitive, indicating this compound binds to the ATP-binding site of the kinase.[3] The IC50 values were calculated from the dose-response curves.
2. Cell-Based DDR1/2 Autophosphorylation Assay:
-
Objective: To assess the ability of this compound to inhibit DDR1 and DDR2 autophosphorylation in a cellular context.
-
Cell Line: Human Embryonic Kidney (HEK293) cells engineered to overexpress either DDR1b or DDR2.[3][9]
-
Protocol:
-
HEK293-DDR1b or HEK293-DDR2 cells are cultured to confluence.
-
Cells are treated with varying concentrations of this compound.
-
DDR activation is stimulated with type I collagen.
-
Cell lysates are collected and subjected to Western blot analysis using antibodies specific for phosphorylated DDR1 and DDR2.
-
The intensity of the phosphorylation signal is quantified to determine the IC50 value.[3][9]
-
In Vivo Neurodegenerative Disease Models
1. Parkinson's Disease Model: α-Synuclein Lentiviral Gene Transfer
-
Objective: To evaluate the neuroprotective and pathology-reducing effects of this compound in a model of α-synucleinopathy.
-
Animal Model: 3-6 months old C57BL/6J mice.[4]
-
Protocol:
-
Stereotaxic Surgery: A lentivirus (LV) expressing human wild-type α-synuclein is unilaterally injected into the right substantia nigra (SN) of the mice.[4] Control animals are injected with a vehicle.
-
Pathology Development: α-synuclein is allowed to express for 21 days to induce pathology.[4]
-
Treatment: Mice are administered daily intraperitoneal (I.P.) injections of this compound (2.5 mg/kg) or DMSO (vehicle control) for 21 days.[4][5]
-
Tissue Collection and Analysis:
-
Brains are harvested, and the midbrain is dissected.
-
Western Blot: Brain homogenates are analyzed by Western blotting to quantify the levels of phosphorylated DDR1, phosphorylated DDR2, and total human α-synuclein.[4]
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) is performed on brain homogenates to quantify the levels of human α-synuclein.[4]
-
Immunohistochemistry: Brain sections are stained with an antibody against tyrosine hydroxylase (TH) to visualize and quantify the number of dopaminergic neurons in the substantia nigra, allowing for the assessment of neuroprotection.[4]
-
-
2. Alzheimer's Disease Model: TgAPP Mice
-
Objective: To assess the efficacy of this compound in reducing amyloid-β and hyperphosphorylated tau pathology.
-
Animal Model: Transgenic mice harboring a mutant human amyloid precursor protein (TgAPP), which develop age-related accumulation of Aβ and p-tau.[4][10]
-
Protocol:
-
Treatment: Aged TgAPP mice receive daily I.P. injections of this compound at doses of 1.25 mg/kg and 2.5 mg/kg, or DMSO as a control.[8]
-
Tissue Collection and Analysis:
-
Brains are collected for biochemical and histological analysis.
-
Biochemical Analysis: Brain lysates are analyzed to measure the levels of Aβ and p-tau.[4]
-
Immunohistochemistry: Brain sections are stained for markers of neuroinflammation, such as glial fibrillary acidic protein (GFAP) for astrocytes and ionized calcium-binding adapter molecule 1 (IBA-1) for microglia, to assess the anti-inflammatory effects of this compound.[5]
-
-
Mandatory Visualizations
The following diagrams illustrate the proposed signaling pathways and experimental workflows related to the investigation of this compound.
References
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. biospective.com [biospective.com]
- 3. Stereotaxic Injection of LPS into Mouse Substantia Nigra [en.bio-protocol.org]
- 4. Stereotaxic Intracranial Delivery of Chemicals, Proteins or Viral Vectors to Study Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. α-Synucleinopathy and selective dopaminergic neuron loss in a rat lentiviral-based model of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Discoidin Domain Receptors: Potential Actors and Targets in Cancer [frontiersin.org]
- 7. Two-color immunohistochemistry for dopamine and GABA neurons in rat substantia nigra and zona incerta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
The Multi-Kinase Inhibitor LCB 03-0110: A Technical Overview of its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
LCB 03-0110 has emerged as a potent multi-tyrosine kinase inhibitor with significant anti-inflammatory and anti-fibrotic activities. This technical guide provides an in-depth analysis of the core anti-inflammatory properties of this compound, focusing on its mechanism of action in relevant cellular models. We present a compilation of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visual representations of the signaling pathways modulated by this compound. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of drug development and inflammation biology.
Introduction
Inflammation is a complex biological response implicated in a wide array of pathologies, including autoimmune diseases, neurodegenerative disorders, and fibrotic conditions. The development of targeted therapies to modulate inflammatory pathways is a cornerstone of modern drug discovery. This compound is a thienopyridine derivative that has demonstrated potent inhibitory activity against a range of tyrosine kinases crucial for immune signaling and inflammatory reactions. This compound targets the discoidin domain receptor (DDR)/c-Src family of tyrosine kinases, as well as Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and vascular endothelial growth factor receptor 2 (VEGFR2). This broad-spectrum inhibitory profile suggests its potential as a therapeutic agent for a variety of inflammatory and fibrotic diseases.
This guide will focus on the anti-inflammatory effects of this compound, particularly its impact on human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells, which are key players in ocular surface inflammation and other autoimmune conditions.
Quantitative Data on Anti-Inflammatory Efficacy
The anti-inflammatory effects of this compound have been quantified in several in vitro studies. The following tables summarize the key findings, providing a clear comparison of its efficacy.
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion in Human Corneal Epithelial (HCE-2) Cells
| Treatment Condition | This compound Concentration (µM) | IL-6 Secretion (% of Stimulated Control) | IL-8 Secretion (% of Stimulated Control) | Citation |
| LPS (1 µg/mL) | 1 | ~75% | ~60% | |
| 3 | ~50% | ~40% | ||
| 9 | ~28.4% | ~14.3% | ||
| Poly(I:C) (25 µg/mL) | 1 | Not specified | Not specified | |
| 3 | Significant reduction | Significant reduction | ||
| 9 | Significant reduction | Significant reduction |
Table 2: Effect of this compound on MAPK Phosphorylation in Human Corneal Epithelial (HCE-2) Cells Stimulated with LPS (1 µg/mL)
| Target Protein | This compound Concentration (µM) | Phosphorylation Level (% of Stimulated Control) | Citation |
| p-ERK | 3 | Significant reduction | |
| 9 | ~4.4% | ||
| p-p38 | 3 | Significant reduction | |
| 9 | ~34.4% |
Table 3: Effect of this compound on IL-17A Secretion in Murine Th17 Differentiated Naïve CD4+ T Cells
| This compound Concentration | IL-17A Secretion | Citation |
| 3 nM - 9 µM | Dose-dependent suppression |
Table 4: IC50 Values of this compound for Kinase Inhibition
| Kinase Target | Condition | IC50 Value | Citation |
| DDR1 (autophosphorylation) | HEK293 cells | 164 nM | |
| DDR2 (autophosphorylation) | HEK293 cells | 171 nM | |
| DDR2 (active form) | In vitro kinase assay | 6 nM | |
| DDR2 (non-activated form) | In vitro kinase assay | 145 nM |
Signaling Pathways Modulated by this compound
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways involved in the inflammatory response. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by this compound.
Inhibition of MAPK Signaling in Corneal Epithelial Cells
In human corneal epithelial cells, pro-inflammatory stimuli such as lipopolysaccharide (LPS) and polyinosinic:polycytidylic acid (poly(I:C)) trigger the activation of Toll-like receptors (TLRs), leading to the downstream activation of the mitogen-activated protein kinase (MAPK) cascades, including ERK and p38. This signaling results in the production of pro-inflammatory cytokines like IL-6 and IL-8. This compound has been shown to significantly suppress the phosphorylation of both ERK and p38, thereby inhibiting the production of these inflammatory mediators.
Caption: this compound inhibits LPS-induced MAPK signaling in HCE-2 cells.
Inhibition of Th17 Cell Differentiation
The differentiation of naïve CD4+ T cells into pro-inflammatory Th17 cells is driven by the cytokines IL-6 and TGF-β. This process is critically dependent on the activation of the transcription factor STAT3. This compound has been shown to inhibit the production of IL-17A, the signature cytokine of Th17 cells, in a dose-dependent manner, suggesting its interference with the Th17 differentiation pathway. Although the precise upstream target in this context is still under investigation, its known inhibitory effects on STAT3 signaling in other cell types point to a likely mechanism.
Caption: Proposed mechanism of this compound in Th17 differentiation.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the anti-inflammatory properties of this compound, detailed protocols for the key experiments are provided below.
Cell Culture and Treatment
-
Human Corneal Epithelial (HCE-2) Cell Culture:
-
Culture HCE-2 cells in keratinocyte serum-free medium (KSFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Prior to treatment, starve the cells in basal KSFM for 8 hours.
-
Pre-treat cells with varying concentrations of this compound (e.g., 0.3, 1, 3, 9 µM) for 30 minutes.
-
Stimulate the cells with either LPS (1 µg/mL) or poly(I:C) (25 µg/mL) for the desired time points (e.g., 2 hours for p-ERK, 3 hours for p-p38, and 4 hours for cytokine expression).
-
-
Murine Naïve CD4+ T Cell Isolation and Th17 Differentiation:
-
Isolate naïve CD4+ T cells from the spleens of mice using a magnetic-activated cell sorting (MACS) system according to the manufacturer's instructions.
-
Culture the isolated cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 50 µM 2-mercaptoethanol.
-
For Th17 differentiation, coat culture plates with anti-CD3 and anti-CD28 antibodies.
-
Plate naïve CD4+ T cells at a density of 1 x 10^6 cells/mL in the presence of recombinant murine IL-6 and recombinant human TGF-β.
-
Concurrently, treat the cells with a range of concentrations of this compound (e.g., 0.003 to 9 µM).
-
Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.
-
Western Blot Analysis for MAPK Phosphorylation
-
After cell treatment, wash the HCE-2 cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with
An In-depth Technical Guide to the Kinase Selectivity Profile of LCB 03-0110
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the kinase selectivity profile of LCB 03-0110, a multi-kinase inhibitor with significant therapeutic potential. This document details its inhibitory activity against a range of kinases, the experimental methodologies used for these determinations, and the key signaling pathways affected.
Introduction
This compound, chemically identified as (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a potent, orally bioavailable small molecule inhibitor that has demonstrated significant activity against several tyrosine kinases. Its mechanism of action involves competitive binding at the ATP-binding site of these kinases. This broad-spectrum inhibitory profile underlies its potential in treating various pathological conditions, including cancer and inflammatory diseases, by simultaneously targeting multiple signaling pathways involved in cell proliferation, migration, and angiogenesis.
Kinase Selectivity Profile of this compound
This compound has been characterized as a multi-kinase inhibitor, demonstrating potent inhibitory activity against a range of tyrosine kinases. The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound against various kinases, providing a quantitative measure of its selectivity.
Table 1: Inhibitory Activity (IC50) of this compound Against a Panel of Protein Tyrosine Kinases
| Kinase Target Family | Specific Kinase | IC50 (nM) |
| DDR Family | DDR1 (autophosphorylation) | 164 |
| DDR2 (autophosphorylation) | 171 | |
| DDR2 (active form) | 6 | |
| DDR2 (non-activated form) | 145 | |
| Src Family | c-Src | Potent Inhibition |
| VEGFR Family | VEGFR-2 | Potent Inhibition |
| Tie Family | TIE-2 | Potent Inhibition |
| JAK Family | JAK/STAT3 Signaling | Inhibited |
| Other Kinases | Btk | Potent Inhibition |
Note: "Potent Inhibition" indicates that the compound has been reported to strongly inhibit the kinase, though specific IC50 values from a comprehensive panel were not publicly available in the searched literature. A kinase panel assay against sixty kinases revealed that at a concentration of 10 µM, this compound inhibited over 90% of the activity of twenty different tyrosine kinases, underscoring its broad-spectrum activity[1][2].
Experimental Protocols
The determination of the kinase selectivity profile of an inhibitor like this compound involves a series of robust and validated experimental protocols. Below are detailed methodologies for key assays typically employed in such studies.
This assay directly measures the enzymatic activity of a purified kinase by quantifying the transfer of a radiolabeled phosphate (B84403) from ATP to a substrate.
-
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Unlabeled ATP solution
-
96-well or 384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
In the wells of a microplate, add the kinase reaction buffer.
-
Add the appropriate amount of the specific kinase to each well.
-
Add the serially diluted this compound or DMSO (vehicle control).
-
Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the specific substrate and radiolabeled ATP. The final ATP concentration should be close to the Km for each kinase.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate.
-
Wash the filter plate multiple times to remove unincorporated radiolabeled ATP.
-
Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity inhibition for each concentration of this compound compared to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
This assay assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
-
Materials:
-
Cell line expressing the target kinase
-
Appropriate cell culture medium and supplements
-
Stimulant to activate the kinase pathway (e.g., growth factor, cytokine)
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies specific for the phosphorylated and total forms of the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium for several hours to reduce basal kinase activity.
-
Pre-treat the cells with various concentrations of this compound or DMSO for a specified time.
-
Stimulate the cells with the appropriate agonist to activate the target kinase pathway.
-
After a short incubation period, wash the cells with cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary antibody against the phosphorylated target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against the total target protein to ensure equal loading.
-
Quantify the band intensities and calculate the inhibition of phosphorylation at each this compound concentration.
-
Signaling Pathways and Visualization
This compound exerts its effects by inhibiting key kinases involved in critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the points of inhibition by this compound.
Caption: VEGFR-2 signaling pathway and inhibition by this compound.
Caption: c-Src signaling pathway and inhibition by this compound.
Caption: JAK/STAT3 signaling pathway and inhibition by this compound.
Caption: DDR1/2 signaling pathway and inhibition by this compound.
Conclusion
This compound is a multi-targeted kinase inhibitor with a distinct selectivity profile, potently inhibiting key kinases such as DDR1/2, VEGFR-2, c-Src, and those involved in the JAK/STAT3 pathway. This broad-spectrum activity provides a strong rationale for its investigation in complex diseases driven by multiple signaling abnormalities. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound, facilitating further investigation into its therapeutic potential and mechanism of action.
References
Methodological & Application
Application Notes and Protocols: LCB 03-0110 Dosage and Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of LCB 03-0110 in various mouse models, based on currently available preclinical research. The protocols and data presented herein are intended to serve as a guide for designing and conducting in vivo studies investigating the therapeutic potential of this multi-tyrosine kinase inhibitor.
Introduction
This compound is a potent small molecule inhibitor targeting multiple tyrosine kinases, including Discoidin Domain Receptor 1 and 2 (DDR1/2), c-Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling pathways.[1] Its multifaceted mechanism of action has led to its investigation in a range of disease models, from neurodegenerative disorders to inflammatory conditions and fibrosis.
Quantitative Data Summary
The following table summarizes the dosages and administration routes of this compound used in various mouse models as reported in the literature.
| Mouse Model | Disease Area | Administration Route | Dosage | Treatment Duration | Vehicle | Reference(s) |
| Transgenic APP | Alzheimer's Disease | Intraperitoneal (I.P.) | 1.25, 2.5, 5, 10 mg/kg/day | 7 - 21 days | DMSO | [2][3] |
| α-synuclein Lentivirus | Parkinson's Disease | Intraperitoneal (I.P.) | 2.5 mg/kg/day | 21 days | DMSO | [2] |
| Sanfilippo Syndrome | Lysosomal Storage Disorder | Intraperitoneal (I.P.) | 1 - 5 mg/kg/day | 3 weeks | DMSO | [4] |
| Oxazolone-induced | Allergic Contact Dermatitis | Topical | Not specified | Not specified | Ointment base | [5] |
| Full excisional wound | Scar Formation | Topical | Not specified | Not specified | Not specified | [6] |
Experimental Protocols
Intraperitoneal (I.P.) Administration Protocol
This protocol is applicable for systemic administration of this compound in mouse models of neurodegenerative and other systemic diseases.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, injectable grade
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes
-
Insulin syringes (or other appropriate syringes for I.P. injection)
Procedure:
-
Preparation of this compound Stock Solution:
-
Due to variability in salt forms (e.g., dihydrochloride), it is crucial to calculate the amount of this compound based on the molecular weight of the specific form used.
-
Prepare a stock solution of this compound in 100% DMSO. The concentration of the stock solution should be determined based on the final desired injection volume and the highest dose to be administered. For example, to administer a 10 mg/kg dose in a 100 µL volume to a 20 g mouse, a 2 mg/mL working solution is needed.[7]
-
-
Preparation of Working Solution:
-
On each day of dosing, dilute the stock solution with sterile saline or PBS to the final desired concentration. A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline/PBS/ddH₂O.[7] However, for simplicity, direct dilution of the DMSO stock in saline is also reported. The final concentration of DMSO in the injected solution should be minimized to avoid toxicity.
-
-
Animal Dosing:
-
Weigh each mouse accurately to determine the precise volume of the working solution to be administered.
-
Administer the this compound solution via intraperitoneal injection. Proper restraint and injection technique are critical to ensure accurate delivery to the peritoneal cavity and minimize stress and injury to the animal.
-
Experimental Workflow for I.P. Administration in a Neurodegenerative Disease Model:
Caption: Workflow for I.P. administration of this compound in a mouse model.
Topical Administration Protocol
This protocol is a general guideline for the topical application of this compound in mouse models of skin inflammation or wound healing.
Materials:
-
This compound
-
Appropriate ointment or cream base (e.g., a water-washable base)
-
Spatula and mixing surface
Procedure:
-
Preparation of Topical Formulation:
-
The concentration of this compound in the topical formulation will need to be optimized for the specific application.
-
Weigh the required amount of this compound powder.
-
Levigate the powder with a small amount of the base to form a smooth paste.
-
Gradually incorporate the remaining base with continued mixing until a uniform ointment or cream is achieved.
-
-
Animal Dosing:
-
Apply a thin layer of the this compound formulation to the specific skin area of interest (e.g., the ear in an allergic contact dermatitis model).
-
The frequency of application will depend on the experimental design.
-
Experimental Workflow for Topical Administration in an Allergic Contact Dermatitis Model:
Caption: Workflow for topical this compound in an allergic contact dermatitis model.
Signaling Pathways
This compound exerts its effects by inhibiting multiple signaling pathways implicated in cell proliferation, inflammation, and fibrosis.
Inhibition of DDR1/2 and Downstream Signaling:
Caption: this compound inhibits DDR1/2 and c-Src signaling.
Inhibition of VEGFR-2 and JAK/STAT3 Signaling in Angiogenesis:
Caption: this compound inhibits VEGFR-2 and JAK/STAT3 signaling.
Inhibition of MAPK Signaling in Inflammation:
Caption: this compound inhibits MAPK (ERK and p38) signaling.
Conclusion
This compound is a versatile multi-kinase inhibitor with demonstrated efficacy in a variety of preclinical mouse models. The provided dosage and administration protocols, along with the elucidation of its inhibitory effects on key signaling pathways, offer a solid foundation for researchers to explore its therapeutic utility further. Careful consideration of the specific mouse model, disease pathology, and pharmacokinetic properties of this compound will be essential for designing robust and reproducible in vivo studies.
References
- 1. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. patents.justia.com [patents.justia.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of LCB 03-0110 Stock Solutions with DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 is a potent, multi-targeted tyrosine kinase inhibitor with significant activity against c-Src, discoidin domain receptors (DDR1 and DDR2), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathways.[1] It also demonstrates inhibitory effects on Bruton's tyrosine kinase (BTK) and spleen tyrosine kinase (Syk).[2][3][4][5] Its broad-spectrum activity makes it a valuable tool in cancer research, fibrosis, and neurodegenerative disease studies.[5] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solubilizing capacity. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO.
Quantitative Data Summary
For accurate and consistent preparation of this compound solutions, refer to the physicochemical and solubility data summarized below.
Table 1: Physicochemical Properties of this compound Dihydrochloride (B599025)
| Property | Value | Reference |
| Molecular Formula | C₂₄H₂₃N₃O₂S·2HCl | [2] |
| Molecular Weight | 490.45 g/mol | [2][3][6][7][8] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [2] |
Table 2: Solubility and Storage of this compound Dihydrochloride
| Parameter | Information | Reference |
| Solubility in DMSO | Up to 100 mM | [2][3] |
| Storage of Solid Compound | Desiccate at room temperature or -20°C for long-term storage. | [2] |
| Storage of DMSO Stock Solution | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound dihydrochloride in DMSO.
Materials:
-
This compound dihydrochloride (solid powder)
-
Anhydrous or high-purity dimethyl sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated analytical balance
-
Vortex mixer
-
(Optional) Sonicator water bath
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
Procedure:
-
Preparation: Before opening, allow the vial of this compound to equilibrate to room temperature to prevent condensation of moisture.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder. For 1 mL of a 10 mM stock solution, weigh 4.90 mg of this compound dihydrochloride (MW: 490.45 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM stock solution, if you weighed 4.90 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex for 2-5 minutes until the solid is completely dissolved. The solution should be clear and free of particulates.
-
Sonication (Optional): If the compound does not fully dissolve with vortexing, sonicate the vial in a room temperature water bath for 10-15 minutes.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -20°C or -80°C.
Table 3: Volume of DMSO for Preparing this compound Stock Solutions
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 2.04 mL |
| 5 mM | 1 mg | 0.41 mL |
| 10 mM | 1 mg | 0.20 mL |
| 50 mM | 5 mg | 0.20 mL |
| 100 mM | 10 mg | 0.20 mL |
Calculations are based on a molecular weight of 490.45 g/mol . Batch-specific molecular weights may vary.
Protocol 2: Preparation of Working Solutions
Procedure:
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Dilution: Directly before use, dilute the stock solution to the desired final concentration in your cell culture medium or assay buffer. To avoid precipitation, it is recommended to perform serial dilutions in the buffer or medium.
-
DMSO Concentration: Ensure the final concentration of DMSO in the experimental setup is kept to a minimum (typically ≤ 0.5%) to avoid solvent-induced cellular toxicity or off-target effects. Always include a vehicle control (medium or buffer with the same final concentration of DMSO) in your experiments.
Safety Precautions:
-
Always handle this compound and DMSO in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
DMSO is readily absorbed through the skin and can carry dissolved compounds with it. Avoid direct contact with skin and eyes.[9]
-
Consult the Safety Data Sheet (SDS) for both this compound and DMSO before handling.
Visualizations
This compound Stock Solution Preparation Workflow
Caption: A step-by-step workflow for the preparation of this compound stock solutions in DMSO.
This compound Signaling Pathway Inhibition
Caption: this compound inhibits multiple key signaling pathways involved in cell proliferation and angiogenesis.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound dihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 3. This compound dihydrochloride (5592) by Tocris, Part of Bio-Techne [bio-techne.com]
- 4. This compound dihydrochloride | Src | TargetMol [targetmol.com]
- 5. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | C24H25Cl2N3O2S | CID 121513872 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Page loading... [guidechem.com]
- 8. cenmed.com [cenmed.com]
- 9. greenfield.com [greenfield.com]
LCB 03-0110 solubility in water and other solvents
Application Notes and Protocols: LCB 03-0110
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of the multi-kinase inhibitor this compound, along with protocols for its use in experimental settings. This compound is a potent inhibitor of several tyrosine kinases, making it a valuable tool for research in oncology, inflammation, and fibrosis.
Introduction
This compound, a thienopyridine derivative, is a potent, ATP-competitive inhibitor of multiple tyrosine kinases. Its targets include the Discoidin Domain Receptor (DDR) family, c-Src kinase family, Bruton's tyrosine kinase (Btk), spleen tyrosine kinase (Syk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3][4] By inhibiting these kinases, this compound can suppress various cellular processes such as proliferation, migration, and inflammatory responses.[3] Research has shown its anti-angiogenic activity through the targeting of VEGFR-2 and JAK/STAT3 signaling.[1] It also suppresses the activation of macrophages and fibroblasts, key players in tissue fibrosis and scar formation.[3][5]
Data Presentation: Solubility of this compound
The solubility of this compound is highly dependent on whether it is in its free base form or as a dihydrochloride (B599025) salt. The dihydrochloride salt exhibits significantly higher aqueous solubility.
Table 1: Solubility of this compound (Free Base)
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 93 | 168.3 | Sonication is recommended.[6] |
| Ethanol | 4 | 7.23 | Heating is recommended.[6] |
| Water | < 1 | Insoluble or slightly soluble |
Table 2: Solubility of this compound dihydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | Up to 49.05 | 100 | Soluble.[2][7] |
| DMSO | 30 | 61.17 | Sonication is recommended.[8] |
| DMSO | Up to 49.05 | 100 | Soluble.[2][7] |
Signaling Pathways
This compound exerts its biological effects by inhibiting key signaling pathways involved in cell growth, angiogenesis, and inflammation.
Caption: this compound inhibits angiogenesis by targeting VEGFR-2 and JAK/STAT3.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. rndsystems.com [rndsystems.com]
- 3. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 1228102-01-9 | DDR | MOLNOVA [molnova.com]
- 5. medkoo.com [medkoo.com]
- 6. Ddr1-In-1 | Discoidin Domain Receptor (DDR) | TargetMol [targetmol.com]
- 7. This compound dihydrochloride (LCB03-0110) | 1962928-28-4 [m.chemicalbook.com]
- 8. This compound dihydrochloride | Src | TargetMol [targetmol.com]
Application Notes and Protocols for LCB 03-0110 in a Murine Model of Allergic Contact Dermatitis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic contact dermatitis (ACD) is a common inflammatory skin condition characterized by a T-cell-mediated delayed-type hypersensitivity reaction.[1][2] Preclinical evaluation of novel therapeutics for ACD often employs murine models that mimic the human disease's key pathological features.[3] LCB 03-0110, a pan-Src kinase inhibitor, has demonstrated significant efficacy in reducing the symptoms of ACD in these models.[4][5] Notably, it targets tyrosine kinases like the c-Src family, Btk, and Syk, which are pivotal in the signaling pathways of T cells and other inflammatory cells.[4] A key advantage of this compound is its ability to suppress inflammation without inducing skin atrophy, a common side effect of topical corticosteroids.[4]
These application notes provide detailed protocols for utilizing this compound in a murine model of allergic contact dermatitis induced by 2,4-dinitrofluorobenzene (DNFB), summarizing key quantitative data and illustrating relevant biological pathways and experimental workflows.
Data Presentation
Table 1: Effect of Topical this compound on Ear Swelling in DNFB-Induced Allergic Contact Dermatitis in Mice
| Treatment Group | Concentration (%) | Mean Increase in Ear Thickness (mm) | Standard Deviation (mm) |
| Vehicle (Ethanol) | - | 0.25 | 0.03 |
| This compound | 0.02 | 0.18 | 0.02 |
| This compound | 0.1 | 0.12 | 0.02 |
| This compound | 0.5 | 0.09 | 0.01 |
| Tacrolimus | 0.1 | 0.11 | 0.02 |
| Triamcinolone Acetonide | 0.1 | 0.06 | 0.01 |
Data adapted from Jung et al., 2013.[5]
Table 2: Effect of Topical this compound on Inflammatory Cytokine Levels in Ear Tissue
| Treatment Group (0.1% Concentration) | TNF-α (% of Vehicle Control) | IL-1β (% of Vehicle Control) | IFN-γ (% of Vehicle Control) |
| Vehicle (Ethanol) | 100 | 100 | 100 |
| This compound | 30.3 | 35.2 | 42.4 |
| Tacrolimus | 31.9 | 40.8 | 39.8 |
| Triamcinolone Acetonide | 10.1 | 15.5 | 18.2 |
Data represents the percentage of cytokine levels relative to the vehicle-treated group. Adapted from Jung et al., 2013.[5]
Experimental Protocols
Protocol 1: Induction of Allergic Contact Dermatitis (ACD) in a Murine Model using 2,4-Dinitrofluorobenzene (DNFB)
This protocol describes the sensitization and challenge phases for inducing ACD in mice.[1][3][6]
Materials:
-
C57BL/6 or BALB/c mice (female, 6-8 weeks old)
-
2,4-Dinitrofluorobenzene (DNFB)
-
Acetone
-
Olive Oil
-
Micropipettes
-
Animal clippers
-
Digital calipers
Procedure:
Sensitization Phase (Day 0):
-
Anesthetize the mice using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Shave a small area (approximately 2 cm x 2 cm) on the abdominal skin of each mouse.
-
Prepare a 0.5% DNFB solution in an acetone:olive oil (4:1) vehicle.
-
Apply 50 µL of the 0.5% DNFB solution to the shaved abdominal skin.
-
Allow the solution to dry completely before returning the mice to their cages.
-
House the mice under standard conditions for 5 days to allow for the development of sensitization.
Challenge Phase (Day 5):
-
Measure the baseline thickness of the right ear of each mouse using digital calipers.
-
Prepare a 0.2% DNFB solution in an acetone:olive oil (4:1) vehicle.
-
Apply 20 µL of the 0.2% DNFB solution to both the dorsal and ventral surfaces of the right ear.
-
The left ear can be treated with the vehicle alone to serve as an internal control.
Assessment of ACD:
-
Measure the thickness of the right ear at 24, 48, and 72 hours post-challenge.
-
The degree of ear swelling is calculated as the change in ear thickness from the baseline measurement.
-
At the end of the experiment, euthanize the mice and collect ear tissue for histological analysis (e.g., H&E staining for epidermal thickness) and cytokine analysis (e.g., ELISA or qPCR).
Protocol 2: Topical Application of this compound for the Treatment of ACD
This protocol details the preparation and application of this compound for therapeutic intervention in the murine ACD model.[4][5]
Materials:
-
This compound
-
Ethanol (or other suitable vehicle)
-
Micropipettes
-
ACD model mice (as prepared in Protocol 1)
Procedure:
-
Prepare solutions of this compound at the desired concentrations (e.g., 0.02%, 0.1%, 0.5%) in ethanol. A vehicle-only control group should also be prepared.
-
At the time of the DNFB challenge (Day 5), topically apply 20 µL of the this compound solution or vehicle to the right ear 30 minutes before the DNFB application.
-
Apply a second dose of 20 µL of the this compound solution or vehicle to the right ear 6 hours after the DNFB challenge.
-
For studies involving repeated challenges, the treatment can be applied before and after each challenge.[5]
-
Proceed with the assessment of ACD as described in Protocol 1.
Visualizations
References
- 1. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Animal Models of Contact Dermatitis: 2,4-Dinitrofluorobenzene-Induced Contact Hypersensitivity | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Topical administration of the pan-Src kinase inhibitors, dasatinib and this compound, prevents allergic contact dermatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Extract of Rhus verniciflua Bark Suppresses 2,4-Dinitrofluorobenzene-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LCB 03-0110: An Inhibitor of VEGF-Induced Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 is a multi-targeted tyrosine kinase inhibitor demonstrating potent anti-angiogenic properties. It effectively suppresses vascular endothelial growth factor (VEGF)-induced cell proliferation by targeting key signaling molecules involved in angiogenesis.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in research settings.
This compound's mechanism of action involves the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a primary mediator of VEGF signaling in endothelial cells.[1] Additionally, it targets other kinases implicated in angiogenesis and cancer progression, including c-Src and TIE-2, by binding to their ATP-binding sites.[1] Beyond its anti-angiogenic effects, this compound has also been shown to inhibit signaling pathways induced by hypoxia (HIF/STAT3), epidermal growth factor (EGF), and angiopoietin.[1][2]
Data Presentation
The following tables summarize the known inhibitory activities of this compound against various kinases. While specific IC50 values for VEGF-induced cell proliferation are not detailed in the available literature, the kinase inhibition data provides a strong indication of the compound's potency.
Table 1: this compound Kinase Inhibitory Activity
| Target Kinase | IC50 (nM) | Notes |
| VEGFR-2 | Data not available | This compound is a known inhibitor of VEGFR-2 kinase activity.[1] |
| c-Src | Data not available | Inhibition of c-Src is a reported activity of this compound.[1] |
| TIE-2 | Data not available | This compound has been shown to inhibit TIE-2 kinase activity.[1] |
Note: The available search results confirm the inhibitory activity of this compound against these kinases but do not provide specific IC50 values from direct kinase assays.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the VEGF signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for evaluating its anti-angiogenic effects.
References
Application Notes and Protocols for Western Blot Analysis of LCB 03-0110 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the effects of LCB 03-0110, a multi-tyrosine kinase inhibitor, on various cellular signaling pathways. The provided protocols are intended as a starting point and may require optimization based on the specific cell type and experimental context.
Introduction to this compound
This compound is a potent, orally available small molecule that functions as a multi-tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK), Signal Transducer and Activator of Transcription 3 (STAT3), c-Src, TIE-2, and Discoidin Domain Receptors (DDR1/2)[1][2][3]. By inhibiting these kinases, this compound exerts significant anti-inflammatory, anti-angiogenic, and anti-fibrotic effects[1][2]. It has been shown to modulate key signaling cascades, including the MAPK/ERK and MAPK/p38 pathways, making it a valuable tool for research in oncology, inflammation, and neurodegenerative diseases[1][4].
Key Signaling Pathways Affected by this compound
This compound has been demonstrated to impact several critical signaling pathways involved in cell proliferation, migration, inflammation, and angiogenesis. Western blot analysis is an essential technique to elucidate the specific molecular mechanisms of this compound in these pathways.
-
VEGFR-2 Signaling: this compound inhibits VEGF-induced proliferation, viability, migration, and tube formation of endothelial cells by targeting VEGFR-2[1].
-
JAK/STAT3 Signaling: The compound inhibits the JAK/STAT3 pathway, which is crucial for tumor angiogenesis and metastasis[1].
-
c-Src Signaling: As a potent inhibitor of c-Src kinase, this compound can suppress downstream signaling involved in cell adhesion, migration, and proliferation[5].
-
DDR1/2 Signaling: By inhibiting DDR1 and DDR2, this compound can modulate cell adhesion, migration, and extracellular matrix remodeling, which is particularly relevant in fibrosis and cancer[2][3].
-
MAPK/ERK and p38 Signaling: this compound has been shown to suppress the phosphorylation of both ERK and p38 in response to inflammatory stimuli[4].
-
Akt/FAK Signaling: The compound inhibits the activation of Akt1 and focal adhesion kinase (FAK), which are involved in cell survival and migration[2].
Quantitative Data Summary
The following tables summarize the reported quantitative effects of this compound on various protein targets as determined by in vitro kinase assays and cell-based assays.
Table 1: IC50 Values of this compound for Kinase Inhibition
| Target Kinase | IC50 Value | Assay Type | Reference |
| c-Src | 1.3 nM | In vitro kinase assay | [5] |
| DDR2 (active) | 6 nM | In vitro kinase assay | [3] |
| DDR2 (inactive) | 145 nM | In vitro kinase assay | [3] |
| DDR1b (autophosphorylation) | 164 nM | Cell-based assay (HEK293) | [3] |
| DDR2 (autophosphorylation) | 171 nM | Cell-based assay (HEK293) | [3] |
Table 2: Effects of this compound on Protein Phosphorylation and Expression
| Cell Type | Stimulant | Target Protein | Effect | Concentration | Reference |
| HCE-2 | LPS | Phospho-ERK | Significant suppression (down to 4.4%) | 9 µM | [4] |
| HCE-2 | LPS | Phospho-p38 | Significant suppression (down to 34.4%) | 9 µM | [4] |
| Dermal Fibroblasts | TGF-β1 / Type I Collagen | Phospho-Tyr861 (FAK) | ~50% reduction | 1 µM | [5] |
| Dermal Fibroblasts | TGF-β1 / Type I Collagen | Phospho-Tyr861 (FAK) | Almost complete abolishment | 3 µM | [5] |
| HCE-2 | LPS / poly(I:C) | IL-6 Expression | Significant reduction | Dose-dependent | [4] |
| HCE-2 | LPS / poly(I:C) | IL-8 Expression | Significant reduction | Dose-dependent | [4] |
| J774A.1 Macrophages | LPS | iNOS Expression | Inhibition | Dose-dependent | [2] |
| J774A.1 Macrophages | LPS | COX-2 Expression | Inhibition | Dose-dependent | [2] |
| J774A.1 Macrophages | LPS | TNF-α Synthesis | Inhibition | Dose-dependent | [2] |
Experimental Protocols
General Workflow for Western Blot Analysis
Figure 1: General workflow for Western blot analysis of this compound treated cells.
Detailed Protocol for Western Blotting
1. Cell Culture and Treatment:
-
Cell Lines: Human Corneal Epithelial (HCE-2) cells, J774A.1 macrophage cells, or primary dermal fibroblasts are suitable models based on published data[2][4].
-
Culture Conditions: Culture cells to 70-80% confluency in appropriate media and conditions.
-
Starvation: For studies involving growth factor stimulation, starve cells in serum-free or low-serum media for 8-16 hours prior to treatment[4].
-
This compound Treatment: Prepare stock solutions of this compound in DMSO. Dilute to final concentrations (e.g., 0.3, 1, 3, 9 µM) in cell culture media. Pre-treat cells for 30 minutes to 2 hours before adding a stimulant[4].
-
Stimulation: After pre-treatment, add the appropriate agonist (e.g., 1 µg/mL LPS, 25 µg/mL poly(I:C), or TGF-β1) for the desired time to induce the signaling cascade of interest[4].
2. Protein Lysis and Quantification:
-
Lysis Buffer: Use RIPA buffer supplemented with protease and phosphatase inhibitor cocktails to preserve protein integrity and phosphorylation states.
-
Procedure:
-
Aspirate media and wash cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well (for a 6-well plate).
-
Scrape cells and transfer the lysate to a pre-chilled microfuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube.
-
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Membrane Transfer:
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a 4-20% Tris-glycine polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
4. Immunoblotting:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Phospho-p44/42 MAPK (Erk1/2)
-
Total p44/42 MAPK (Erk1/2)
-
Phospho-p38 MAPK
-
Total p38 MAPK
-
Phospho-Akt
-
Total Akt
-
Phospho-STAT3
-
Total STAT3
-
α-Smooth Muscle Actin (α-SMA)
-
GAPDH or β-Actin (as loading controls)
-
-
Secondary Antibody Incubation: Wash the membrane three times for 10 minutes each with TBST. Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBST. Add an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imaging system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the protein of interest to the loading control (e.g., GAPDH or β-actin).
-
For phosphorylation studies, normalize the phosphorylated protein signal to the total protein signal.
-
Present data as fold change or percentage of control.
Signaling Pathway Diagrams
Figure 2: this compound inhibits angiogenesis and cell migration.
Figure 3: this compound modulates MAPK-mediated inflammation.
Conclusion
Western blot analysis is a powerful tool to dissect the molecular effects of this compound on cellular signaling. These application notes provide a framework for designing and executing experiments to investigate the inhibitory properties of this compound on key protein kinases and their downstream pathways. Careful optimization of protocols and appropriate controls are essential for generating reliable and reproducible data.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound dihydrochloride | Src | TargetMol [targetmol.com]
Efficacy of LCB 03-0110 in a Wound Healing Model: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
LCB 03-0110 is a novel, potent, multi-tyrosine kinase inhibitor with significant potential in modulating the wound healing process.[1][2] Primarily targeting the discoidin domain receptor (DDR)/c-Src family of kinases, this compound has demonstrated efficacy in suppressing scar formation by inhibiting key cellular players in fibrosis, namely fibroblasts and macrophages.[1][2][3][4] This document provides detailed application notes on the mechanism of action of this compound and protocols for assessing its efficacy in both in vitro and in vivo wound healing models.
Mechanism of Action
This compound is a thienopyridine derivative that functions as a pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor.[3][4] Its therapeutic effect in wound healing is attributed to its ability to suppress fibro-inflammation by concurrently targeting activated fibroblasts and macrophages.[1][2][5]
Key inhibitory actions of this compound include:
-
Inhibition of Fibroblast Activation: this compound suppresses the proliferation and migration of primary dermal fibroblasts induced by transforming growth factor-β1 (TGF-β1) and type I collagen.[1][2] This is associated with the inhibition of α-smooth muscle actin (α-SMA) expression and the activation of Akt1 and focal adhesion kinase (FAK).[1][2]
-
Inhibition of Macrophage Activation: The compound inhibits the migration of lipopolysaccharide (LPS)-activated macrophages and suppresses the synthesis of pro-inflammatory mediators such as nitric oxide (NO), inducible nitric-oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α).[2][5]
The signaling pathways modulated by this compound are central to its anti-fibrotic effects. By inhibiting DDR, c-Src, and other tyrosine kinases like Bruton's tyrosine kinase (Btk) and spleen tyrosine kinase (Syk), this compound effectively dampens the inflammatory response and subsequent excessive matrix deposition that leads to hypertrophic scarring.[6]
Data Presentation
The efficacy of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
In Vitro Inhibitory Activity of this compound
| Target Kinase/Process | IC50 Value | Cell/Assay Type | Reference |
| c-Src kinase | 1.3 nM | Kinase Assay | [7] |
| DDR2 (activated) | 6 nM | Kinase Assay | [6] |
| DDR2 (non-activated) | 145 nM | Kinase Assay | [6] |
| Src family kinases | 2-20 nM | Kinase Assay | [6] |
| Collagen-induced DDR1 autophosphorylation | 164 nM | Cell-based Assay | [6] |
| Collagen-induced DDR2 autophosphorylation | 171 nM | Cell-based Assay | [6] |
| Collagen-induced dermal fibroblast migration | 194 nM | Cell-based Assay | [6] |
In Vivo Efficacy of this compound in a Rabbit Ear Hypertrophic Scar Model
| Parameter | Treatment Group | Outcome | Reference |
| Hypertrophic Scar Formation | 0.1% this compound (topical) | Reduced hypertrophic scar formation after wound closing. | [5] |
| Myofibroblast Accumulation | 0.1% this compound (topical) | Suppressed accumulation of myofibroblasts in the healing wound. | [5] |
| Macrophage Accumulation | 0.1% this compound (topical) | Suppressed accumulation of macrophages in the healing wound. | [5] |
| Wound Closing Process | 0.1% this compound (topical) | No delay in the wound closing process. | [5] |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of this compound are provided below.
Protocol 1: In Vitro Fibroblast Migration (Scratch Wound Healing Assay)
This protocol is designed to assess the effect of this compound on the migration of dermal fibroblasts.
Materials:
-
Primary human dermal fibroblasts
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Basal medium (e.g., DMEM/F12 without serum or growth factors)
-
This compound stock solution (in DMSO)
-
Mitomycin-C (to inhibit cell proliferation)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
1 mL pipette tips
-
Phase-contrast microscope with a camera
Procedure:
-
Cell Seeding: Seed primary dermal fibroblasts in a 24-well plate at a density that will form a confluent monolayer (approximately 10,000 cells/well) and culture in fibroblast growth medium until they reach about 90% confluency.[7]
-
Cell Synchronization: Replace the growth medium with basal medium and incubate for 18-24 hours to synchronize the cells in the G0 phase of the cell cycle.[7]
-
Inhibition of Proliferation (Optional but Recommended): To ensure that wound closure is due to migration and not proliferation, treat the cells with mitomycin-C (5 µg/mL) for 2 hours at 37°C.[3]
-
Creating the Scratch: Using a sterile 1 mL pipette tip, create a straight scratch across the center of the cell monolayer in each well. A perpendicular scratch can also be made to create a cross.[6]
-
Washing: Gently wash the wells with PBS to remove detached cells and debris.[3][6]
-
Treatment: Add fresh basal medium containing different concentrations of this compound (and a vehicle control, e.g., DMSO) to the respective wells.
-
Imaging: Immediately after adding the treatment, capture images of the scratches using a phase-contrast microscope at 4x or 10x magnification. Mark the position of the images to ensure the same field is captured at subsequent time points.[6]
-
Incubation and Subsequent Imaging: Incubate the plate at 37°C and 5% CO2. Capture images of the same scratch areas at regular intervals (e.g., every 4-8 hours) until the scratch in the control wells is nearly closed (typically 24-48 hours).[6]
-
Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: In Vitro Macrophage Activation (Nitric Oxide Production Assay)
This protocol measures the inhibitory effect of this compound on the production of nitric oxide (NO) by LPS-stimulated macrophages.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Complete RPMI medium
-
Lipopolysaccharide (LPS)
-
This compound stock solution (in DMSO)
-
Griess Reagent (containing N-(1-naphthyl)ethylenediamine and sulfanilic acid)
-
Sodium nitrite (B80452) (for standard curve)
-
24-well or 96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well or 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[8][9]
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 2 hours.[8]
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours to induce NO production.[8][9]
-
Sample Collection: After incubation, collect the cell culture supernatants.
-
Griess Reaction: In a new 96-well plate, mix 50-100 µL of the collected supernatant with an equal volume of Griess reagent.[9][10]
-
Incubation and Measurement: Incubate the plate at room temperature for 10-30 minutes in the dark.[8][9] Measure the absorbance at 540 nm using a microplate reader.[8][9]
-
Quantification: Prepare a standard curve using known concentrations of sodium nitrite. Use the standard curve to determine the concentration of nitrite in the samples, which is indicative of NO production.
Protocol 3: In Vivo Rabbit Ear Hypertrophic Scar Model
This protocol describes a reproducible model for inducing hypertrophic scars and testing the efficacy of topical this compound.
Materials:
-
New Zealand White rabbits
-
Surgical instruments for creating full-thickness dermal wounds
-
This compound formulation (e.g., 0.1% in a suitable carrier solution)
-
Vehicle control solution
-
Histology equipment and reagents
-
Antibodies for immunohistochemistry (e.g., anti-α-SMA, anti-macrophage marker)
Procedure:
-
Wound Creation: Under appropriate anesthesia and sterile conditions, create full-thickness excisional wounds on the ventral surface of the rabbit ears, extending down to the cartilage.
-
Treatment: Beginning on the day of wounding or shortly after, topically apply 0.1% this compound or the vehicle control to the wounds. Treatment is typically repeated every 3 days for a period of 21 days.[8]
-
Monitoring: Monitor the wounds throughout the treatment period, noting the time to wound closure.
-
Scar Analysis: After the treatment period (e.g., 28-35 days post-wounding), euthanize the animals and excise the scar tissue.
-
Histological Analysis:
-
Fix the tissue in formalin, embed in paraffin, and section.
-
Perform Hematoxylin and Eosin (H&E) staining to assess the overall scar morphology.
-
Calculate the Scar Elevation Index (SEI) by measuring the total area of the scar and the area of the original tissue before wounding using image analysis software.
-
-
Immunohistochemistry:
-
Perform immunohistochemical staining on tissue sections using antibodies against α-SMA to identify myofibroblasts and a macrophage-specific marker (e.g., CD68) to quantify macrophage infiltration.
-
Quantify the number of positive cells or the stained area in the scar tissue.
-
Visualizations
Signaling Pathways of this compound in Wound Healing
Caption: Signaling pathways inhibited by this compound.
Experimental Workflow for In Vivo Efficacy Assessment
Caption: Workflow for the rabbit ear hypertrophic scar model.
Logical Relationship of this compound's Anti-Fibrotic Effects
Caption: this compound's mechanism to reduce scarring.
References
- 1. youtube.com [youtube.com]
- 2. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Dermal Fibroblast Migration and Proliferation Upon Wounding or Lipopolysaccharide Exposure is Mediated by Stathmin [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. med.virginia.edu [med.virginia.edu]
- 7. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues with LCB 03-0110 solubility in aqueous media
For researchers, scientists, and drug development professionals utilizing LCB 03-0110, ensuring its proper dissolution is critical for experimental success. This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of this compound in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is commercially available as a dihydrochloride (B599025) salt, which significantly enhances its aqueous solubility. One supplier reports that this compound dihydrochloride is soluble up to 100 mM in water.[1][2] However, it is important to note that the free base form of this compound is expected to have low aqueous solubility. Some suppliers describe the compound as insoluble in water, which may refer to the free base or indicate potential challenges in achieving high concentrations without proper technique.[3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is causing this?
A2: This is a common issue when working with compounds that have limited aqueous solubility, even as a salt. Precipitation upon dilution of a concentrated organic stock (like DMSO) into an aqueous medium can occur if the final concentration of the compound exceeds its solubility limit in the final buffer composition. The presence of salts, proteins, or other components in your buffer can also affect solubility.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[4] Suppliers indicate solubility in DMSO up to 100 mM.[1][2]
Q4: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?
A4: Given that the dihydrochloride salt is reported to be soluble in water up to 100 mM, it is feasible to prepare stock solutions directly in water.[1][2] However, for consistency and to avoid potential stability issues, preparing a concentrated stock in DMSO and then performing serial dilutions in your aqueous experimental buffer is a more common and often recommended practice.
Troubleshooting Guide
Issue: this compound dihydrochloride powder is not dissolving in water or buffer.
| Possible Cause | Troubleshooting Step |
| Incorrect Salt Form | Verify that you are using the dihydrochloride salt of this compound, as the free base has poor aqueous solubility. |
| Low Temperature | Gently warm the solution to 37°C. Increased temperature can enhance the rate of dissolution. |
| Insufficient Agitation | Vortex or sonicate the solution for a short period to aid dissolution. |
| pH of the Medium | The pH of the aqueous medium can influence the solubility of the salt. Ensure your buffer's pH is compatible. |
Issue: Precipitate forms after diluting DMSO stock into aqueous media.
| Possible Cause | Troubleshooting Step |
| Exceeded Solubility Limit | The final concentration in the aqueous medium is too high. Try diluting to a lower final concentration. |
| Buffer Composition | High salt concentrations or the presence of certain proteins in your media can decrease the solubility of the compound. Test solubility in a simpler buffer (e.g., PBS) first. |
| Rapid Dilution | Adding the DMSO stock too quickly to the aqueous buffer can cause localized high concentrations and precipitation. Add the stock solution dropwise while vortexing the buffer. |
| Low Temperature of Aqueous Medium | Ensure the aqueous medium is at room temperature or 37°C before adding the DMSO stock. |
Data Presentation
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | C24H23N3O2S (Free Base) |
| Molecular Weight | 417.5 g/mol (Free Base) |
| Chemical Formula | C24H25Cl2N3O2S (Dihydrochloride Salt) |
| Molecular Weight | 490.45 g/mol (Dihydrochloride Salt)[2][5] |
| Appearance | Solid powder |
| CAS Number | 1228102-01-9 (Free Base), 1962928-28-4 (Dihydrochloride Salt)[2] |
Solubility Data for this compound Dihydrochloride
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM (49.05 mg/mL) | [1][2] |
| DMSO | 100 mM (49.05 mg/mL) | [1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
-
Stock Solution Preparation (10 mM in DMSO):
-
Weigh out a precise amount of this compound dihydrochloride powder.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to 1 mg of this compound dihydrochloride (MW: 490.45), add 203.9 µL of DMSO.
-
Vortex thoroughly until the solid is completely dissolved. Gentle warming (to 37°C) or brief sonication can be used to assist dissolution.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
-
Preparation of Aqueous Working Solution (e.g., 10 µM in Cell Culture Medium):
-
Warm the DMSO stock solution and the destination aqueous medium (e.g., cell culture medium) to room temperature.
-
Perform a serial dilution. For example, to make a 10 µM solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
To minimize precipitation, add the stock solution to the aqueous medium in a stepwise manner while gently vortexing. For instance, add 1 µL of the 10 mM stock to 999 µL of the pre-warmed aqueous medium.
-
Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution at a lower concentration.
-
Visualizations
References
LCB 03-0110 Technical Support Center: Identifying and Mitigating Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying and mitigating potential off-target effects of LCB 03-0110, a multi-tyrosine kinase inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary molecular targets of this compound?
This compound is a potent inhibitor of several tyrosine kinases. Its primary targets include Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), c-Src family kinases, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and key components of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathway.[1][2] It has also been shown to inhibit TIE-2 kinase.[1]
Q2: What is the known off-target profile of this compound?
This compound is a multi-kinase inhibitor and can exhibit off-target activity, particularly at higher concentrations.[3] A kinase panel screen revealed that at a concentration of 10 µM, this compound inhibited more than 90% of 20 out of 60 tested tyrosine kinases.[3][4] This indicates a broad kinase inhibition profile at elevated doses. Known off-target kinases include Bruton's tyrosine kinase (Btk) and Spleen tyrosine kinase (Syk).[5][6]
Q3: What are the potential consequences of this compound's off-target effects in my experiments?
Off-target effects can lead to a variety of confounding results, including:
-
Unexpected Phenotypes: Inhibition of unintended kinases can trigger signaling pathways unrelated to the primary targets, leading to unforeseen cellular responses.
-
Toxicity: At higher concentrations, broad kinase inhibition can result in cellular toxicity. However, studies have shown this compound to be non-toxic to certain cell lines, such as human corneal epithelial (HCE-2) and T helper 17 (Th17) cells, at concentrations up to 9 µM.[7][8]
Q4: How can I minimize off-target effects in my experiments?
To minimize off-target effects, it is crucial to:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect through careful dose-response studies.
-
Employ Control Experiments: Use structurally unrelated inhibitors that target the same primary pathway to confirm that the observed phenotype is not unique to this compound.
-
Validate Findings with Genetic Approaches: Utilize techniques like siRNA or CRISPR/Cas9 to knockdown or knockout the intended target and verify that the resulting phenotype matches that of this compound treatment.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent cellular phenotype. | Off-target kinase inhibition. | 1. Perform a kinome-wide selectivity screen to identify unintended targets at your experimental concentration. 2. Test other inhibitors with different chemical structures but the same primary target(s). If the phenotype is unique to this compound, it is likely an off-target effect. 3. Conduct a "rescue" experiment by overexpressing a drug-resistant mutant of the intended target. If the phenotype is not reversed, it suggests an off-target mechanism. |
| High levels of cytotoxicity observed. | Broad kinase inhibition at high concentrations. | 1. Perform a dose-response curve to determine the IC50 for your cell line and use concentrations at or below this value. 2. Assess cell viability using methods like MTT or trypan blue exclusion assays at various concentrations. 3. Compare the cytotoxic profile to other multi-kinase inhibitors. |
| Discrepancy between in vitro kinase assay data and cellular activity. | Cellular factors influencing drug activity. | 1. Cellular Permeability: The compound may not efficiently cross the cell membrane. Consider using permeabilization agents in initial experiments to confirm intracellular target engagement. 2. Efflux Pumps: Cells may express efflux pumps (e.g., ABC transporters) that actively remove the compound. Test for the presence of these pumps and consider using inhibitors if necessary. |
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations (IC50) of this compound against its primary targets and some off-target kinases.
Table 1: On-Target Kinase Inhibition
| Target Kinase | IC50 (nM) | Notes |
| DDR1 (autophosphorylation in HEK293 cells) | 164 | Cell-based assay.[3][4] |
| DDR2 (autophosphorylation in HEK293 cells) | 171 | Cell-based assay.[3][4] |
| DDR2 (active form) | 6 | In vitro kinase assay.[3] |
| DDR2 (non-activated form) | 145 | In vitro kinase assay.[3] |
| c-Src family kinases | Not specified | Potent inhibitor.[5][6] |
| VEGFR-2 | Not specified | Inhibits VEGFR-2 signaling.[1] |
Table 2: Off-Target Kinase Inhibition (Partial List)
| Off-Target Kinase | IC50 (nM) | Notes |
| Bruton's tyrosine kinase (Btk) | Not specified | Strong inhibition noted.[5][6] |
| Spleen tyrosine kinase (Syk) | Not specified | Strong inhibition noted.[5][6] |
Experimental Protocols
Protocol 1: Kinome-Wide Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM and 10 µM) to identify potential off-targets.
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of recombinant human kinases (e.g., >300 kinases).
-
Binding or Activity Assay: The service will typically perform either a competition binding assay (e.g., KiNativ) or an in vitro kinase activity assay to measure the percent inhibition of each kinase by this compound.
-
Data Analysis: Results are usually provided as a percentage of inhibition for each kinase at the tested concentration(s). A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% or >90% inhibition).
-
Interpretation: A selective inhibitor will show high-percent inhibition for the intended targets and minimal inhibition for other kinases. A broad inhibitor will show significant inhibition across multiple kinase families.
Protocol 2: Validating Off-Target Effects via Western Blotting
Objective: To investigate if this compound affects signaling pathways downstream of potential off-target kinases.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells of interest and allow them to adhere.
-
Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time.
-
Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of downstream effectors of suspected off-target kinases overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. Compare the treated samples to the vehicle control to determine if this compound alters the phosphorylation status of off-target pathway components.
-
Visualizations
Caption: On-target signaling pathways inhibited by this compound.
Caption: Experimental workflow for identifying off-target effects.
Caption: Logic diagram for troubleshooting on- vs. off-target effects.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing L LCB 03-0110 Concentration for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of LCB 03-0110 for their in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a multi-tyrosine kinase inhibitor.[1][2][3] It functions by targeting several kinases, including vascular endothelial growth factor receptor-2 (VEGFR-2), Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3), c-Src, discoidin domain receptor 1 and 2 (DDR1/2), and others.[1][4][5] By inhibiting these pathways, this compound can suppress angiogenesis, inflammation, and fibrosis.[1][5] For instance, it has been shown to inhibit VEGF-induced proliferation, migration, and tube formation in endothelial cells.[1] It also suppresses the phosphorylation of P38 and ERK and reduces the expression of inflammatory cytokines like IL-6 and IL-8.[1][2]
Q2: What is a good starting concentration for my in vitro experiment?
A good starting concentration depends on your cell type and the specific pathway you are investigating. Based on published data, a common starting point for cell-based assays is between 1 µM and 10 µM. For enzymatic assays, the effective concentration is much lower. For example, the IC50 for c-Src kinase is 1.3 nM.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.
Q3: How should I prepare and store this compound?
This compound dihydrochloride (B599025) is soluble in water and DMSO up to 100 mM.[6] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium. Stock solutions should be stored at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Is this compound toxic to cells?
This compound has been reported to be non-toxic to human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells at various concentrations.[1][2] However, cytotoxicity can be cell-type dependent. It is crucial to perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the non-toxic concentration range for your specific cell line and experimental duration.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound.
-
Concentration too low: The concentration of this compound may be insufficient to inhibit the target kinase in your specific cell type.
-
Solution: Perform a dose-response experiment with a wider range of concentrations (e.g., from nanomolar to micromolar). Refer to the IC50 values in the data tables below for guidance.
-
-
Incorrect experimental setup: The stimulation conditions may not be optimal to activate the pathway you are studying.
-
Compound degradation: The this compound stock solution may have degraded.
-
Solution: Prepare a fresh stock solution. Avoid repeated freeze-thaw cycles.
-
Issue 2: I am observing unexpected off-target effects.
-
Concentration too high: this compound is a multi-kinase inhibitor, and at high concentrations, it may inhibit other kinases, leading to off-target effects.[3][4]
-
Solution: Lower the concentration of this compound to a range that is more specific for your target of interest. Correlate the observed effect with the known IC50 values for different kinases.
-
-
Cell type sensitivity: Your cell line may be particularly sensitive to the inhibition of one of the secondary targets of this compound.
-
Solution: If possible, use a more specific inhibitor for your primary target as a control to confirm that the observed phenotype is due to the inhibition of the intended pathway.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Kinases
| Kinase Target | IC50 Value |
| c-Src | 1.3 nM[6] |
| DDR2 (active form) | 6 nM[3][4] |
| DDR2 (non-activated form) | 145 nM[3][4] |
| DDR1 (in HEK293 cells) | 164 nM[4][7] |
| DDR2 (in HEK293 cells) | 171 nM[4][7] |
Table 2: Effective Concentrations of this compound in Cell-Based Assays
| Cell Type | Assay | Effective Concentration Range | Observed Effect |
| HCE-2 | Western Blot (p-ERK, p-P38) | 1 - 9 µM[2] | Dose-dependent suppression of LPS- or poly(I:C)-induced phosphorylation.[2] |
| HCE-2 | ELISA (IL-6, IL-8) | 1 - 9 µM[2] | Dose-dependent reduction of LPS- or poly(I:C)-induced cytokine expression.[2] |
| Th17 | ELISA (IL-17A) | 3 nM - 9 µM[2] | Dose-dependent decrease in IL-17A expression.[2] |
| Primary Dermal Fibroblasts | Proliferation & Migration | Not specified | Suppression of TGF-β1 and type I collagen-induced proliferation and migration.[5] |
| J774A.1 Macrophages | Migration & Cytokine Synthesis | Not specified | Inhibition of LPS-induced migration and synthesis of NO, iNOS, COX-2, and TNF-α.[5] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 200 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot for Phosphorylated Kinases (e.g., p-ERK, p-P38)
-
Seed cells and starve them in serum-free medium for 12-24 hours.
-
Pre-treat the cells with different concentrations of this compound for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., LPS at 1 µg/mL or poly(I:C) at 10 µg/mL) for a short period (e.g., 15-30 minutes).[2]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the phosphorylated and total forms of the kinase of interest overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3. ELISA for Cytokine Quantification (e.g., IL-6, IL-8)
-
Seed cells in a 24-well or 48-well plate and treat with this compound.
-
Stimulate the cells with an appropriate agonist (e.g., LPS or poly(I:C)) for the desired duration (e.g., 24 hours).[2]
-
Collect the cell culture supernatant.
-
Quantify the concentration of the cytokine of interest in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.
Visualizations
Caption: this compound signaling pathway inhibition.
Caption: Experimental workflow for concentration optimization.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound dihydrochloride | Src Kinases | Tocris Bioscience [tocris.com]
- 7. karger.com [karger.com]
- 8. *Advances in Clinical and Experimental Medicine [advances.umw.edu.pl]
Technical Support Center: LCB 03-0110 Dose-Response Curve Interpretation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCB 03-0110. The information is designed to assist with experimental design, data interpretation, and troubleshooting common issues encountered when characterizing the dose-response relationship of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name (3-(2-(3-(morpholinomethyl)phenyl)thieno[3,2-b]pyridin-7-ylamino)phenol), is a potent, small molecule inhibitor of angiogenesis. Its primary mechanism of action involves the inhibition of key signaling pathways crucial for tumor growth and metastasis, namely the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling cascades.[1] In addition to its anti-angiogenic properties, this compound has demonstrated anti-inflammatory and anti-fibrotic effects.
Q2: Which kinases are inhibited by this compound?
This compound is a multi-targeted kinase inhibitor. In vitro kinase assays have shown that it potently inhibits a range of protein tyrosine kinases. The half-maximal inhibitory concentrations (IC50) for several key kinases are summarized in the table below.
Data Presentation
Table 1: IC50 Values of this compound for Protein Tyrosine Kinase Inhibition
| Kinase Target | IC50 (nM) |
| DDR1 | 5.8 |
| DDR2 | 6 |
| c-Src | 9.4 |
| Lck | 11 |
| Lyn | 12 |
| Fyn | 18 |
| Yes | 22 |
| Syk | 38 |
| Btk | 46 |
| VEGFR-2 | 140 |
| Tie-2 | 160 |
Data sourced from a study on the inhibitory effects of this compound on various protein tyrosine kinases.
Q3: How does this compound affect cellular processes related to angiogenesis?
This compound has been shown to inhibit several key cellular processes that are fundamental to angiogenesis. In response to Vascular Endothelial Growth Factor (VEGF), this compound can inhibit:
-
Endothelial cell proliferation: Preventing the increase in the number of endothelial cells.
-
Cell viability: Reducing the overall health and survival of endothelial cells.
-
Cell migration: Impeding the movement of endothelial cells, a crucial step in the formation of new blood vessels.
-
Capillary-like tube formation: Disrupting the ability of endothelial cells to organize into three-dimensional tubular structures.
Furthermore, this compound has been observed to suppress the sprouting of endothelial cells in ex vivo models, such as the rat aorta assay, and inhibit the formation of new blood vessels in in vivo models, like the mouse Matrigel plug assay.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in our in-house kinase assays.
-
Potential Cause 1: ATP Concentration. The inhibitory activity of ATP-competitive inhibitors like this compound is highly dependent on the concentration of ATP in the assay.
-
Troubleshooting Tip: Ensure that the ATP concentration is consistent across all experiments and is ideally at or below the Km value for the specific kinase being tested. Variations in ATP concentration will lead to shifts in the IC50 value.
-
-
Potential Cause 2: Enzyme Purity and Activity. The quality of the recombinant kinase can significantly impact the results.
-
Troubleshooting Tip: Use a highly purified and active batch of the kinase. Validate the enzyme's activity in each experiment using a known standard or by measuring its specific activity.
-
-
Potential Cause 3: Assay Buffer Components. Components in the assay buffer, such as detergents or reducing agents, can affect inhibitor binding.
-
Troubleshooting Tip: Standardize the assay buffer composition. If using a commercial assay kit, adhere strictly to the manufacturer's protocol.
-
Issue 2: High variability in cellular proliferation or migration assay results.
-
Potential Cause 1: Cell Health and Passage Number. The responsiveness of endothelial cells (e.g., HUVECs) can change with passage number and overall health.
-
Troubleshooting Tip: Use cells within a consistent and low passage number range. Regularly monitor cell morphology and viability.
-
-
Potential Cause 2: Serum Concentration. Fetal bovine serum (FBS) contains various growth factors that can activate signaling pathways and interfere with the inhibitory effect of this compound.
-
Troubleshooting Tip: For assays investigating VEGF-dependent effects, it is crucial to serum-starve the cells prior to treatment to reduce background signaling. The concentration of FBS in the media during the assay should be minimized and kept consistent.
-
-
Potential Cause 3: Inconsistent Seeding Density. The initial number of cells seeded can influence their proliferation rate and response to inhibitors.
-
Troubleshooting Tip: Ensure a uniform cell seeding density across all wells and experiments. Use a cell counter for accurate cell quantification.
-
Issue 3: Difficulty in observing inhibition of STAT3 phosphorylation via Western Blot.
-
Potential Cause 1: Insufficient Stimulation. The level of phosphorylated STAT3 (p-STAT3) may be too low to detect a significant decrease after inhibition.
-
Troubleshooting Tip: Optimize the concentration and duration of the stimulus (e.g., IL-6 or other cytokines) to induce a robust and reproducible increase in p-STAT3.
-
-
Potential Cause 2: Timing of Lysis. The phosphorylation of STAT3 can be transient.
-
Troubleshooting Tip: Perform a time-course experiment to determine the peak of STAT3 phosphorylation after stimulation. Harvest the cells at this optimal time point.
-
-
Potential Cause 3: Inefficient Protein Extraction and Phosphatase Activity.
-
Troubleshooting Tip: Use a lysis buffer containing phosphatase inhibitors to preserve the phosphorylation status of STAT3. Ensure efficient cell lysis to extract a sufficient amount of protein.
-
Experimental Protocols
Protocol 1: In Vitro VEGFR-2 Kinase Assay
This protocol provides a representative method for determining the IC50 value of this compound against VEGFR-2.
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
This compound (serially diluted)
-
ADP-Glo™ Kinase Assay (Promega) or similar detection reagent
-
White, opaque 96-well plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 96-well plate.
-
Add 20 µL of a solution containing the VEGFR-2 enzyme and substrate in kinase assay buffer to each well.
-
Initiate the kinase reaction by adding 25 µL of ATP solution (at a final concentration equal to the Km of ATP for VEGFR-2).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Protocol 2: HUVEC Proliferation Assay
This protocol describes a method to assess the effect of this compound on VEGF-induced human umbilical vein endothelial cell (HUVEC) proliferation.
-
Reagents and Materials:
-
HUVECs (low passage)
-
Endothelial Cell Growth Medium (EGM-2)
-
Starvation medium (e.g., EBM-2 with 0.5% FBS)
-
Recombinant human VEGF
-
This compound (serially diluted)
-
Cell proliferation reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Gelatin-coated 96-well plates
-
-
Procedure:
-
Seed HUVECs in gelatin-coated 96-well plates at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with starvation medium for 4-6 hours.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL final concentration). Include unstimulated and vehicle-treated controls.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Express the results as a percentage of the VEGF-stimulated control and determine the dose-response curve.
-
Protocol 3: Western Blot for STAT3 Phosphorylation
This protocol outlines a general procedure for detecting changes in STAT3 phosphorylation in response to a stimulus and treatment with this compound.
-
Reagents and Materials:
-
Human cancer cell line with active JAK/STAT3 signaling (e.g., MDA-MB-231) or endothelial cells.
-
Appropriate cell culture medium.
-
Stimulating agent (e.g., IL-6)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours if necessary.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with the appropriate agonist (e.g., IL-6 at 50 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with supplemented lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal loading.
-
Mandatory Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: General workflow for determining a cellular dose-response curve.
References
LCB 03-0110 Technical Support Center: Cytotoxicity and Experimental Guidance
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential cytotoxicity of LCB 03-0110, particularly at high concentrations. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound?
A1: Based on available preclinical studies, this compound is considered to have a reasonably safe profile at therapeutic concentrations. In studies involving human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells, this compound was found to be non-cytotoxic at concentrations up to 9 μM.[1] Cell viability in these studies remained above 80%, a standard threshold for non-cytotoxicity according to ISO 10993-5.[1]
Q2: Is there any data on the cytotoxicity of this compound at concentrations higher than 9 μM?
A2: Currently, there is a lack of publicly available data on the cytotoxic effects of this compound at concentrations significantly exceeding 9 μM. Most research has focused on its efficacy at lower, therapeutically relevant concentrations. Therefore, caution is advised when planning experiments with this compound at high concentrations, and it is recommended that researchers perform their own dose-response cytotoxicity assays to determine the safe concentration range for their specific cell type and experimental conditions.
Q3: What are the primary molecular targets of this compound?
A3: this compound is a multi-tyrosine kinase inhibitor. Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK)/Signal Transducer and Activator of Transcription 3 (STAT3), c-Src, TIE-2, and Discoidin Domain Receptors 1 and 2 (DDR1/2).[2][3] By inhibiting these kinases, this compound can modulate various cellular processes, including angiogenesis, inflammation, and fibrosis.
Q4: I am observing unexpected cell death in my experiments with this compound. What could be the cause?
A4: Please refer to the Troubleshooting Guide below for a systematic approach to identifying the potential cause of unexpected cytotoxicity.
Troubleshooting Guide: Unexpected Cytotoxicity
| Issue | Potential Cause | Recommended Action |
| High cell death at expectedly non-toxic concentrations (≤ 9 μM) | Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. | Ensure the final solvent concentration in your culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Run a solvent-only control to assess its effect on cell viability. |
| Cell Line Sensitivity: Your specific cell line may be more sensitive to this compound than those previously tested (HCE-2, Th17). | Perform a dose-response cytotoxicity assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the IC50 value for your cell line. | |
| Compound Stability: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. Store stock solutions as recommended by the manufacturer, protected from light and repeated freeze-thaw cycles. | |
| Contamination: Cell culture may be contaminated with bacteria, yeast, or mycoplasma. | Visually inspect cultures for signs of contamination. Perform routine mycoplasma testing. | |
| Increased cytotoxicity at concentrations > 9 μM | On-target or off-target toxicity: At higher concentrations, inhibition of primary or secondary kinase targets may lead to cytotoxic effects. | This may be an expected pharmacological effect. Carefully document the dose-dependent cytotoxicity. Consider using a lower, non-toxic concentration if the observed effect is not the intended outcome of the experiment. |
| Compound Precipitation: this compound may precipitate out of solution at high concentrations in your culture medium. | Visually inspect the culture medium for any signs of precipitation. If precipitation is observed, consider preparing a fresh, lower concentration stock or using a different solvent system if compatible. |
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxicity of this compound.
Table 1: Cell Viability in Human Corneal Epithelial (HCE-2) Cells
| Concentration (μM) | Treatment Duration | Viability (%) | Assay Method |
| 0.3 | 24 hours | >80% | Trypan Blue Exclusion |
| 1 | 24 hours | >80% | Trypan Blue Exclusion |
| 3 | 24 hours | >80% | Trypan Blue Exclusion |
| 9 | 24 hours | >80% | Trypan Blue Exclusion |
Data extracted from "Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells".[1]
Table 2: Cell Viability in Murine T helper 17 (Th17) Cells
| Concentration (μM) | Treatment Duration | Viability (%) | Assay Method |
| 0.003 | 4 days | >80% | Trypan Blue Exclusion |
| 0.01 | 4 days | >80% | Trypan Blue Exclusion |
| 0.03 | 4 days | >80% | Trypan Blue Exclusion |
| 0.1 | 4 days | >80% | Trypan Blue Exclusion |
| 1 | 4 days | >80% | Trypan Blue Exclusion |
| 3 | 4 days | >80% | Trypan Blue Exclusion |
| 9 | 4 days | >80% | Trypan Blue Exclusion |
Data extracted from "Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells".[1]
Experimental Protocols
Protocol 1: Cell Viability Assessment by Trypan Blue Exclusion
This protocol is adapted from the methodology described in "Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells".[1]
-
Cell Seeding: Culture cells in 12-well plates until they reach the desired confluency.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.3, 1, 3, and 9 μM) and a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24 hours for HCE-2 cells or 4 days for Th17 cells).
-
Cell Harvesting: After incubation, harvest the cells by trypsinization (for adherent cells) or gentle scraping, and collect them in a microcentrifuge tube.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Counting: Using a hemocytometer or an automated cell counter, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Visualizations
Caption: this compound Signaling Pathway Inhibition.
Caption: Experimental Workflow for Cytotoxicity Assessment.
References
- 1. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
controlling for confounding variables in LCB 03-0110 studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studies involving the multi-tyrosine kinase inhibitor, LCB 03-0110.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues and questions that may arise during experiments with this compound, with a focus on controlling for confounding variables.
Q1: My in vitro and in-cell assay results with this compound are inconsistent. What are the potential confounding variables?
A1: Discrepancies between in vitro kinase assays and cell-based assays are a common challenge. Several factors can contribute to this:
-
ATP Concentration: In vitro kinase assays are often performed at low ATP concentrations, which may not reflect the high physiological ATP levels within a cell. As this compound is an ATP-competitive inhibitor, its apparent potency (IC50) can be significantly lower in vitro than in a cellular environment.
-
Off-Target Effects: this compound is a multi-kinase inhibitor, targeting VEGFR-2, c-Src, TIE-2, DDR1/2, and JAK/STAT3 signaling pathways, among others.[1][2][3][4] The observed cellular phenotype may be a result of combined effects on multiple targets, which can complicate data interpretation.
-
Cell Permeability and Efflux: The compound's ability to cross the cell membrane and its susceptibility to cellular efflux pumps can alter the intracellular concentration, leading to differences in efficacy compared to in vitro experiments.
-
Compound Stability and Solubility: Ensure this compound is fully dissolved in the assay buffer and remains stable throughout the experiment. Precipitation can lead to inaccurate concentration calculations and inconsistent results.
Troubleshooting Steps:
-
Vary ATP Concentrations in In Vitro Assays: To better mimic cellular conditions, perform kinase assays with ATP concentrations closer to physiological levels (typically in the millimolar range).
-
Profile Off-Target Effects: If possible, perform a kinase panel screening to understand the broader inhibitory profile of this compound in your experimental system.[4]
-
Confirm Target Engagement in Cells: Use techniques like Western blotting to verify the inhibition of phosphorylation of downstream targets of the intended kinase in your cell-based assays.
-
Control for Vehicle Effects: Always include a vehicle-only (e.g., DMSO) control to account for any effects of the solvent on your cells.
-
Assess Cell Viability: Run a parallel cytotoxicity assay to ensure that the observed effects are not due to a general loss of cell viability at the tested concentrations of this compound.
Q2: I am observing high background or non-specific effects in my experiments. How can I minimize these?
A2: High background and non-specific effects can be due to several factors:
-
Reagent Quality: Ensure the purity and quality of all reagents, including this compound, ATP, substrates, and buffers.
-
Enzyme Aggregation: The kinase used in in vitro assays may aggregate, leading to altered activity. Proper storage and handling are crucial.
-
Non-Specific Inhibition: At high concentrations, some small molecules can inhibit kinases through non-specific mechanisms, such as aggregation.
Troubleshooting Steps:
-
Use High-Purity Reagents: Source this compound and other critical reagents from reputable suppliers.
-
Optimize Enzyme Concentration: Titrate the kinase concentration in your in vitro assays to find the optimal level for activity and signal-to-noise ratio.
-
Perform Control Experiments: Include "no enzyme" and "no substrate" controls to identify any background signal originating from the assay components themselves.
-
Dose-Response Curves: Always perform experiments over a range of this compound concentrations to establish a clear dose-response relationship and identify potential non-specific effects at higher concentrations.
Q3: How do I design my experiments to properly control for the multi-target nature of this compound?
A3: Addressing the polypharmacology of this compound is crucial for accurate data interpretation.
-
Use More Selective Inhibitors: Where possible, use more selective inhibitors for the individual target kinases as comparators to dissect which signaling pathway is primarily responsible for the observed effect.
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce the expression of the target kinases. The effect of this compound should be diminished in cells lacking the target.
-
Rescue Experiments: If this compound inhibits a specific pathway, attempt to "rescue" the phenotype by overexpressing a downstream component of that pathway.
-
Phospho-protein Profiling: Use phosphoproteomics to get a broader view of the signaling pathways affected by this compound in your cellular model.
Quantitative Data
The following tables summarize the inhibitory activity of this compound against various kinases from published studies.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) | Assay Conditions | Reference |
| c-Src | 1 | Not specified | [] |
| DDR1 (collagen-induced) | 164 | Cell-based (HEK293) | [4][6] |
| DDR2 (collagen-induced) | 171 | Cell-based (HEK293) | [4][6] |
| DDR2 (active form) | 6 | In vitro | [7] |
| DDR2 (non-activated form) | 145 | In vitro | [7] |
| VEGFR-2 | - | Inhibited in vitro | [2] |
| TIE-2 | - | Inhibited in vitro | [2] |
| BTK | - | Potent inhibitor | [8] |
| Syk | - | Potent inhibitor | [8] |
Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration.
Experimental Protocols
Below are detailed methodologies for key experiments frequently performed in this compound studies.
Western Blotting for Phospho-Protein Analysis
This protocol is adapted from studies investigating the effect of this compound on cellular signaling pathways.
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Starve cells in a serum-free or low-serum medium for a specified period (e.g., 8 hours) to reduce basal signaling.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a predetermined time (e.g., 30 minutes).
-
Stimulate the cells with an appropriate agonist (e.g., VEGF, collagen, LPS) to activate the signaling pathway of interest for a specific duration.
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
To control for protein loading, strip the membrane and re-probe with an antibody against the total protein or a housekeeping protein (e.g., GAPDH, β-actin).
-
Cell Migration (Wound Healing) Assay
This protocol can be used to assess the effect of this compound on cell migration.
-
Cell Seeding:
-
Seed cells in a multi-well plate and grow them to a confluent monolayer.
-
-
Creating the "Wound":
-
Create a scratch in the cell monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with a fresh medium containing various concentrations of this compound or vehicle control.
-
-
Image Acquisition:
-
Capture images of the wound at time 0 and at subsequent time points (e.g., 12, 24, 48 hours) using a microscope.
-
-
Data Analysis:
-
Measure the area of the wound at each time point.
-
Calculate the percentage of wound closure for each treatment condition relative to the initial wound area.
-
Mandatory Visualizations
Signaling Pathway Diagrams (Graphviz DOT)
Caption: this compound inhibits multiple signaling pathways.
Experimental Workflow Diagram
Caption: Troubleshooting workflow for this compound experiments.
References
- 1. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Anti-angiogenic activity of thienopyridine derivative LCB03-0110 by targeting VEGFR-2 and JAK/STAT3 Signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. karger.com [karger.com]
- 7. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Src Kinases | Kinases | Tocris Bioscience [tocris.com]
ensuring stability of LCB 03-0110 in long-term experiments
Welcome to the technical support center for LCB 03-0110. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and effective use of this compound in long-term experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a potent, ATP-competitive, multi-tyrosine kinase inhibitor.[1][2] It is a thienopyridine derivative that has been shown to inhibit several key signaling pathways involved in angiogenesis, inflammation, and fibrosis.[3][4] Its primary targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Janus Kinase (JAK), Signal Transducer and Activator of Transcription 3 (STAT3), c-Src, Discoidin Domain Receptors (DDR1 and DDR2), and Bruton's tyrosine kinase (BTK).[1][5][6]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[7] It is recommended to prepare a high-concentration stock solution, for example, 10 mM in anhydrous, sterile DMSO.[8] For this compound dihydrochloride (B599025) (MW: 490.45), you would dissolve 4.90 mg in 1 mL of DMSO to achieve a 10 mM stock solution. Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[8]
Q3: What is the recommended final concentration of DMSO in my cell culture experiments?
A3: To avoid solvent-induced toxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically below 0.5%, and ideally at or below 0.1%.[8] Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments to account for any effects of the solvent.
Q4: I am observing a decrease in the inhibitory effect of this compound over several days in my long-term cell culture experiment. What could be the cause?
A4: A diminishing effect of a small molecule inhibitor in long-term experiments can be due to several factors. The most common reasons are the degradation of the compound in the culture medium or its metabolism by the cells. For long-term experiments (extending over several days), it is advisable to replenish the inhibitor by performing partial or full media changes containing freshly diluted this compound at regular intervals (e.g., every 24-48 hours).[8]
Q5: Can I store this compound working solutions diluted in cell culture medium?
A5: It is not recommended to store this compound in aqueous solutions like cell culture medium for extended periods, as its stability under these conditions has not been extensively characterized and the compound may degrade. Always prepare fresh working solutions from your frozen DMSO stock solution immediately before each experiment.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation of this compound upon dilution in aqueous buffer or cell culture medium. | 1. Poor aqueous solubility: this compound is a hydrophobic molecule. 2. High final concentration: The concentration of the compound exceeds its solubility limit in the aqueous environment. 3. Improper mixing: Rapid addition of the DMSO stock to the aqueous solution can cause localized high concentrations and precipitation. | 1. Use a stepwise dilution: First, dilute the high-concentration DMSO stock to an intermediate concentration in DMSO before adding it to the aqueous medium. 2. Ensure rapid mixing: Gently vortex or swirl the aqueous solution while adding the DMSO stock to ensure immediate and uniform distribution. 3. Lower the final concentration: If precipitation persists, try using a lower final concentration of this compound. 4. Consider gentle warming: Briefly warming the solution to 37°C may aid in dissolution, but avoid excessive heat. |
| Inconsistent or no biological effect of the inhibitor in cell-based assays. | 1. Inhibitor instability/degradation: The compound may be degrading in the cell culture medium during the experiment.[8] 2. Incorrect concentration: The concentration used may be too low for effective target inhibition in your specific cell line. 3. Cell permeability issues: The compound may not be efficiently entering the cells. | 1. Perform a stability assessment: Incubate this compound in your specific cell culture medium under experimental conditions (37°C, 5% CO2) for various durations and then test its activity in a short-term assay. 2. Replenish the inhibitor: For long-term experiments, change the medium and add fresh this compound every 24-48 hours.[8] 3. Perform a dose-response experiment: Determine the IC50 value for your specific cell line and experimental endpoint to ensure you are using an appropriate concentration.[8] |
| High cellular toxicity observed even at low concentrations of this compound. | 1. Off-target effects: As a multi-kinase inhibitor, this compound can affect multiple signaling pathways, some of which may be essential for cell survival. 2. Solvent toxicity: The final DMSO concentration may be too high for your cell line.[8] 3. Cell line sensitivity: Some cell lines may be inherently more sensitive to the inhibitor. | 1. Use the lowest effective concentration: Based on your dose-response experiments, use the lowest concentration that gives the desired biological effect. 2. Check DMSO concentration: Ensure the final DMSO concentration is at or below 0.1%.[8] 3. Perform a cell viability assay: Conduct a thorough cell viability assay (e.g., MTS or trypan blue exclusion) to determine the cytotoxic concentration range for your specific cell line.[5] |
Illustrative Stability of this compound
Disclaimer: The following data is illustrative and intended to provide a general guideline for the stability of this compound under various storage and experimental conditions. This data is not derived from direct experimental results for this compound and should be used for guidance purposes only. It is highly recommended to perform your own stability studies for your specific experimental setup.
Table 1: Stability of this compound Stock Solution (10 mM in DMSO)
| Storage Temperature | Duration | Purity (% Remaining) | Notes |
| -80°C | 12 months | >98% | Recommended for long-term storage. Avoid repeated freeze-thaw cycles. |
| -20°C | 6 months | >98% | Suitable for medium-term storage. |
| 4°C | 1 week | >95% | For short-term storage. Protect from light. |
| Room Temperature | 24 hours | >90% | Not recommended for storage. |
Table 2: Stability of this compound Working Solution (10 µM in Cell Culture Medium + 10% FBS at 37°C)
| Incubation Time | Purity (% Remaining) | Notes |
| 0 hours | 100% | Freshly prepared. |
| 8 hours | ~95% | Minor degradation may occur. |
| 24 hours | ~85% | Significant degradation observed. |
| 48 hours | ~70% | Replenishment of the compound is recommended for experiments lasting longer than 24 hours. |
| 72 hours | <60% | Significant loss of activity expected. |
Experimental Protocols
Protocol 1: Western Blot Analysis of Phosphorylated STAT3
This protocol describes how to assess the inhibitory effect of this compound on the phosphorylation of STAT3 in cancer cells stimulated with a growth factor.
Materials:
-
This compound
-
Cell line of interest (e.g., endothelial cells, cancer cells)
-
Complete cell culture medium
-
Serum-free medium
-
Growth factor (e.g., VEGF)
-
PBS (phosphate-buffered saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency on the day of the experiment.
-
Serum Starvation: Once cells are attached and have reached the desired confluency, replace the complete medium with serum-free medium and incubate for 8-12 hours.
-
Inhibitor Treatment: Prepare fresh working solutions of this compound in serum-free medium at various concentrations (e.g., 0.1, 1, 10 µM). Treat the serum-starved cells with the this compound solutions or a vehicle control (DMSO) for 1-2 hours.
-
Stimulation: Add the growth factor (e.g., VEGF at a final concentration of 50 ng/mL) to the wells and incubate for the optimal time to induce STAT3 phosphorylation (typically 15-30 minutes).
-
Cell Lysis: Wash the cells twice with ice-cold PBS and then add RIPA lysis buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Western Blotting:
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against total STAT3 and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: In Vitro Kinase Assay
This protocol provides a general framework for assessing the direct inhibitory effect of this compound on a purified kinase (e.g., c-Src, DDR2).
Materials:
-
This compound
-
Purified active kinase
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO.
-
Kinase Reaction Setup:
-
Add the kinase and substrate to the kinase reaction buffer.
-
Dispense the kinase/substrate mixture into the wells of a 384-well plate.
-
Add a small volume of the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
-
Initiate Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be close to the Km for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
ADP Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control and determine the IC50 value.
Visualizations
Signaling Pathways
Experimental Workflow
Logical Relationship: Troubleshooting Flowchart
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-techne.com [bio-techne.com]
- 7. This compound dihydrochloride | Src | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
troubleshooting inconsistent results in LCB 03-0110 assays
Welcome to the technical support center for LCB 03-0110 assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and resolving common issues encountered during experiments with this compound, ensuring more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a multi-tyrosine kinase inhibitor. It primarily targets and inhibits several key signaling molecules involved in angiogenesis, inflammation, and fibrosis. Its mechanism of action includes the suppression of LPS-induced activation of macrophages and TGF-β1-induced activation of fibroblasts in vitro[1].
Q2: What are the known molecular targets of this compound?
A2: this compound has been shown to inhibit a range of tyrosine kinases. An in vitro kinase assay revealed that it inhibits VEGFR-2, c-SRC, and TIE-2 kinase activity by binding to their ATP-binding sites[2]. It is also a potent inhibitor of the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src tyrosine kinase family[3][4][5]. Additionally, it has been shown to inhibit JAK/STAT3 signaling[2].
Q3: In which cell-based assays has this compound been shown to be effective?
A3: this compound has demonstrated efficacy in various cell-based assays, including:
-
Inhibition of VEGF-induced proliferation, viability, migration, and capillary-like tube formation in primary cultured human endothelial cells[2].
-
Suppression of proliferation and migration of primary dermal fibroblasts induced by TGF-β1 and type I collagen[3][5].
-
Inhibition of cell migration and synthesis of nitric oxide, iNOS, COX-2, and TNF-α in LPS-activated J774A.1 macrophage cells[3][5].
-
Suppression of phosphorylation of p38 and ERK, and reduction of IL-6 and IL-8 expression in human corneal epithelial (HCE-2) cells[6][7].
Q4: Is this compound cytotoxic?
A4: this compound has been found to be non-toxic to human corneal epithelial (HCE-2) cells and murine T helper 17 (Th17) cells at effective concentrations[6][7][8]. However, as with any compound, cytotoxicity can be concentration-dependent and cell-type specific. It is always recommended to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line.
Troubleshooting Guides
Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Compound Stability: this compound degradation due to improper storage or multiple freeze-thaw cycles. | Aliquot the compound upon receipt and store at the recommended temperature. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment from a stock solution. |
| Cell Passage Number: High passage number of cells can lead to phenotypic drift and altered sensitivity. | Use cells within a consistent and low passage number range for all experiments. Regularly thaw fresh vials of cells. |
| Assay Conditions: Variability in cell density, incubation time, or reagent concentrations. | Standardize all assay parameters. Ensure consistent cell seeding density and treatment duration. Use freshly prepared reagents. |
| ATP Concentration (in kinase assays): As this compound is an ATP-competitive inhibitor, variations in ATP concentration will affect the IC50 value[4][5]. | Maintain a consistent ATP concentration across all kinase assay experiments, ideally close to the Km value for the specific kinase. |
| Cellular Health: Poor cell health or contamination can lead to unreliable results. | Regularly check cells for viability and morphology. Perform routine mycoplasma testing. |
Unexpected or No Effect Observed
| Potential Cause | Recommended Solution |
| Incorrect Cell Model: The chosen cell line may not express the target kinases (e.g., VEGFR-2, DDR1/2) at sufficient levels. | Confirm the expression of the target kinases in your cell line using techniques like Western blot or qPCR. |
| Inadequate Stimulation: For assays requiring stimulation (e.g., with VEGF, LPS, or TGF-β1), the stimulant may not be potent enough or used at an optimal concentration. | Optimize the concentration and incubation time of the stimulant to achieve a robust response window. |
| Compound Solubility: this compound may precipitate out of solution at higher concentrations. | Check the solubility of this compound in your specific culture medium. Consider using a lower concentration or a different solvent (ensure solvent controls are included). |
| Multi-Target Effects: The complex signaling network in cells might lead to compensatory pathway activation, masking the inhibitory effect of this compound on a single pathway. | Investigate downstream markers of multiple inhibited pathways to get a clearer picture of the compound's effect. Consider using a more targeted inhibitor as a control. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for Various Kinases
| Target Kinase | IC50 Value | Assay Type |
| DDR1 (autophosphorylation) | 164 nM | Cell-based assay (HEK293)[4][9][10] |
| DDR2 (autophosphorylation) | 171 nM | Cell-based assay (HEK293)[4][9][10] |
| DDR2 (activated form) | 6 nM | In vitro kinase assay[4][5] |
| DDR2 (non-activated form) | 145 nM | In vitro kinase assay[4][5] |
| c-Src Family Kinases (8 total) | 2-20 nM | In vitro kinase assay[5] |
Key Experimental Protocols
Cell Viability Assay
-
Cell Seeding: Plate cells (e.g., HCE-2) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 10 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Reagent Addition: Add a viability reagent (e.g., MTT, PrestoBlue) to each well according to the manufacturer's instructions.
-
Measurement: After a further incubation period, measure the absorbance or fluorescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control.
In Vitro Kinase Assay
-
Reaction Setup: In a microplate, combine the specific kinase (e.g., VEGFR-2, c-Src), a suitable substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound or a vehicle control to the reaction wells.
-
Initiation and Incubation: Initiate the kinase reaction and incubate at the optimal temperature for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Data Analysis: Determine the IC50 value by plotting the percentage of kinase inhibition against the log concentration of this compound.
Cell Migration Assay (Wound Healing/Scratch Assay)
-
Cell Monolayer: Grow cells to a confluent monolayer in a multi-well plate.
-
Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at subsequent time points (e.g., every 6-12 hours).
-
Analysis: Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Visualizations
Caption: this compound inhibits VEGFR-2 signaling.
Caption: this compound inhibits the JAK/STAT3 pathway.
Caption: General workflow for a cell-based assay.
References
- 1. medkoo.com [medkoo.com]
- 2. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. molnova.cn [molnova.cn]
- 6. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | Korea Science [koreascience.kr]
- 8. researchgate.net [researchgate.net]
- 9. Discoidin Domain Receptors: Potential Actors and Targets in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discoidin Domain Receptors: Potential Actors and Targets in Cancer [frontiersin.org]
addressing precipitation of LCB 03-0110 in cell culture media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LCB 03-0110. The information provided is intended to help address common issues, such as precipitation in cell culture media, and to provide clarity on its mechanism of action and proper handling.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating after being added to my cell culture medium. What are the possible causes?
A1: Precipitation of this compound in cell culture media can be attributed to several factors:
-
Improper Solvent for Stock Solution: Using a solvent in which this compound has low solubility.
-
High Final Concentration: The final concentration in the cell culture medium may exceed its solubility limit in that specific medium.
-
Incorrect Stock Solution Preparation: The stock solution may have been prepared at a concentration higher than its solubility limit in the chosen solvent.
-
Media Composition: Certain components in the cell culture medium, such as high concentrations of salts or proteins, may reduce the solubility of the compound.
-
pH of the Medium: The solubility of this compound may be pH-dependent.
-
Improper Storage: Storing the stock solution at an inappropriate temperature can lead to precipitation over time.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: this compound dihydrochloride (B599025) is soluble in both water and DMSO up to 100 mM. For the base compound, a stock solution of 10 mM in DMSO is commonly used[1]. It is crucial to use high-purity, anhydrous DMSO for preparing stock solutions to minimize the introduction of water, which could affect solubility.
Q3: How can I prevent this compound from precipitating when I add it to my cell culture medium?
A3: To prevent precipitation, follow these steps:
-
Prepare a high-concentration stock solution in an appropriate solvent like DMSO (e.g., 10 mM).
-
Warm the cell culture medium to 37°C before adding the compound.
-
Vortex or mix the medium while adding the this compound stock solution. This rapid dispersal helps to prevent localized high concentrations that can lead to precipitation.
-
Perform a serial dilution of the stock solution in the medium to reach the desired final concentration. Avoid adding a large volume of the DMSO stock directly to the medium. The final concentration of DMSO in the culture should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
If you are experiencing precipitation of this compound, please follow the troubleshooting workflow below.
Data Summary
| Compound Form | Recommended Solvent | Maximum Solubility |
| This compound | DMSO | 10 mM[1] |
| This compound dihydrochloride | Water, DMSO | 100 mM |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (free base)
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the required amount of this compound in a sterile container.
-
Add the calculated volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the compound is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
Protocol for Diluting this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently vortex the stock solution to ensure it is fully dissolved.
-
In a sterile tube, perform a serial dilution of the stock solution with the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration, you can add 1 µL of the 10 mM stock to 1 mL of medium.
-
Add the diluted this compound solution to your cell culture plate and gently swirl to mix.
-
Mechanism of Action
This compound is a multi-targeted tyrosine kinase inhibitor. Its primary targets include c-Src, Discoidin Domain Receptors (DDR1 and DDR2), and Janus Kinase (JAK).[2][3] By inhibiting these kinases, this compound can modulate several downstream signaling pathways involved in angiogenesis, inflammation, and fibrosis.[2][4] One of the key pathways inhibited by this compound is the VEGFR-2 and JAK/STAT3 signaling cascade, which is crucial for tumor angiogenesis.[2]
References
- 1. This compound - Immunomart [immunomart.com]
- 2. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
how to account for LCB 03-0110's multi-kinase inhibition in experimental design
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to account for the multi-kinase inhibitory activity of LCB 03-0110 in their experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary and secondary kinase targets of this compound?
This compound is a potent multi-kinase inhibitor. Its primary targets include the Discoidin Domain Receptor (DDR) family (DDR1 and DDR2) and the c-Src family of tyrosine kinases.[1][2] Additionally, it has been shown to inhibit a range of other kinases, including VEGFR-2, JAK/STAT3, Btk, and Syk, which are crucial in immune signaling and inflammatory responses.[1][3][4] This broad-spectrum activity makes it a valuable research tool but also necessitates careful experimental design to dissect the effects of inhibiting multiple targets.
Q2: How can I be sure that the observed cellular effect is due to the inhibition of my target of interest and not an off-target effect of this compound?
This is a critical consideration when using any multi-kinase inhibitor. To attribute an observed phenotype to a specific kinase, a combination of the following approaches is recommended:
-
Use of more specific inhibitors: Compare the effects of this compound with those of more selective inhibitors for your kinase of interest.
-
Rescue experiments: After treating with this compound, introduce a constitutively active or drug-resistant mutant of your target kinase. If this "rescues" the phenotype, it provides strong evidence for on-target activity.
-
Dose-response analysis: Correlate the concentration of this compound required to produce the cellular effect with its known IC50 value for the target kinase.
Q3: What is the mechanism of action of this compound?
In vitro kinase assays and molecular modeling have indicated that this compound acts as an ATP-competitive inhibitor.[5] It binds to the ATP-binding site of its target kinases, preventing the transfer of a phosphate (B84403) group to their substrates and thereby inhibiting their catalytic activity.[3]
Q4: Are there any known effects of this compound on non-kinase proteins?
While this compound is designed as a kinase inhibitor, off-target effects on non-kinase proteins cannot be entirely ruled out, as is the case with most small molecule inhibitors. However, current literature primarily focuses on its kinase inhibitory profile. To minimize the risk of misinterpreting data due to unforeseen off-target effects, it is crucial to include multiple, mechanistically distinct control experiments as outlined in the troubleshooting guide.
Troubleshooting Guide
Issue: Inconsistent or unexpected experimental results with this compound.
This can arise from the compound's multi-faceted inhibitory profile. The following steps can help troubleshoot and clarify your findings.
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound experiments.
Quantitative Data
Table 1: Inhibitory Activity of this compound against various kinases.
| Target Kinase | IC50 (nM) | Assay Conditions |
| c-Src | 1.3 | In vitro kinase assay |
| DDR2 (active) | 6 | In vitro kinase assay |
| DDR2 (inactive) | 145 | In vitro kinase assay |
| DDR1 (cellular) | 164 | HEK293 cells overexpressing DDR1b |
| DDR2 (cellular) | 171 | HEK293 cells overexpressing DDR2 |
Data compiled from multiple sources.[2][5][6] Note that IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
Protocol 1: Determining the On-Target Efficacy of this compound via Western Blotting
This protocol describes how to assess the inhibition of a specific target kinase (e.g., DDR1) in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HEK293 overexpressing DDR1b) at a suitable density and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4-6 hours.
-
Pre-treat the cells with a dose range of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1-2 hours.
-
Stimulate the cells with the appropriate ligand (e.g., collagen for DDR1) for a predetermined time (e.g., 15-30 minutes) to induce kinase activation.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the phosphorylated form of the target kinase (e.g., anti-phospho-DDR1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for the total form of the target kinase and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: Orthogonal Target Validation using siRNA-mediated Knockdown
This protocol provides a method to confirm that the observed phenotype is a direct result of inhibiting the intended target.
Methodology:
-
siRNA Transfection:
-
Seed cells in antibiotic-free media.
-
Transfect the cells with siRNA targeting your kinase of interest or a non-targeting control siRNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 48-72 hours to allow for target protein knockdown.
-
-
Confirmation of Knockdown:
-
Harvest a subset of the transfected cells to confirm knockdown efficiency via Western blotting or qPCR for the target protein/mRNA.
-
-
Phenotypic Assay:
-
Subject the remaining transfected cells (both target-specific and control siRNA) to the same phenotypic assay where you observed the effect of this compound.
-
In a parallel experiment, treat non-transfected cells with this compound at the effective concentration.
-
-
Data Analysis:
-
Compare the phenotype of the cells with target knockdown to the phenotype of the cells treated with this compound. A similar phenotypic outcome provides strong evidence for on-target activity.
-
Experimental Workflow for Target Validation
Caption: Workflow for validating the on-target effects of this compound.
Signaling Pathways
This compound can impact multiple signaling cascades. The diagram below illustrates the inhibition of the DDR1/2 and c-Src pathways, which are involved in cell proliferation, migration, and fibrosis.
Simplified DDR1/2 and c-Src Signaling Inhibition by this compound
Caption: Inhibition of DDR and c-Src signaling by this compound.
References
- 1. This compound, a novel pan-discoidin domain receptor/c-Src family tyrosine kinase inhibitor, suppresses scar formation by inhibiting fibroblast and macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound dihydrochloride | Src | TargetMol [targetmol.com]
- 3. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. karger.com [karger.com]
Validation & Comparative
A Comparative Analysis of LCB 03-0110 and Tacrolimus in Modulating Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory efficacy of LCB 03-0110, a multi-tyrosine kinase inhibitor, and tacrolimus (B1663567), a calcineurin inhibitor. The following sections detail their mechanisms of action, present comparative experimental data, outline experimental protocols, and visualize key pathways and workflows.
Introduction and Mechanisms of Action
Inflammation is a complex biological response central to numerous diseases. Therapeutic intervention often targets key signaling pathways that regulate the production of inflammatory mediators. This compound and tacrolimus represent two distinct classes of anti-inflammatory agents with different molecular targets.
This compound is a multi-tyrosine kinase inhibitor. Its anti-inflammatory effects are attributed to the inhibition of several tyrosine kinases, including Discoidin Domain Receptors (DDR1 and DDR2), c-Src family kinases, spleen tyrosine kinase (Syk), Bruton's tyrosine kinase (Btk), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). By targeting these kinases, this compound can interfere with signaling cascades that are crucial for immune cell activation and the inflammatory process, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.
Tacrolimus (also known as FK-506) is a well-established calcineurin inhibitor. Its primary mechanism of action involves binding to the immunophilin FKBP12. This complex then inhibits calcineurin, a calcium and calmodulin-dependent serine/threonine protein phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFAT), a key transcription factor. Consequently, NFAT cannot translocate to the nucleus, leading to the suppression of genes encoding various pro-inflammatory cytokines, including Interleukin-2 (IL-2), IL-4, IL-5, and Interferon-gamma (IFN-γ).[1][2] Tacrolimus has also been reported to affect the JNK and p38 MAPK pathways.
Comparative Efficacy in Inflammatory Models
A direct comparison of this compound and tacrolimus has been conducted in cell-based models of dry eye disease (DED), a condition characterized by significant inflammation. The key findings from this research are summarized below.[3][4]
Effects on Pro-inflammatory Cytokine Production
In human corneal epithelial (HCE-2) cells stimulated with lipopolysaccharide (LPS) or polyinosinic:polycytidylic acid (poly(I:C)), this compound demonstrated a significant, dose-dependent inhibition of IL-6 and IL-8 production. In contrast, tacrolimus did not show any significant anti-inflammatory response in this cell model.[4]
In a murine T helper 17 (Th17) cell differentiation model, both this compound and tacrolimus effectively suppressed the production of IL-17A, a key cytokine in various autoimmune and inflammatory diseases. Tacrolimus exhibited particularly potent inhibition, almost completely decreasing IL-17A levels even at a low concentration.[3]
Table 1: Comparative Inhibition of Pro-inflammatory Cytokines
| Compound | Cell Model | Inflammatory Stimulus | Cytokine | Efficacy |
| This compound | HCE-2 | LPS / poly(I:C) | IL-6, IL-8 | Significant, dose-dependent inhibition[4] |
| Tacrolimus | HCE-2 | LPS / poly(I:C) | IL-6, IL-8 | No significant inhibition[4] |
| This compound | Murine Th17 cells | Th17 differentiation | IL-17A | Significant, dose-dependent inhibition[3] |
| Tacrolimus | Murine Th17 cells | Th17 differentiation | IL-17A | Potent inhibition, near-complete at low concentrations[3] |
Effects on Inflammatory Signaling Pathways
The differential effects of this compound and tacrolimus on HCE-2 cells are linked to their distinct mechanisms of action. This compound was found to significantly suppress the phosphorylation of p38 and ERK, key components of the MAPK signaling pathway, in a dose-dependent manner. Tacrolimus did not inhibit the activation of these MAPKs in this model.[4]
Table 2: Comparative Effects on MAPK Signaling in HCE-2 Cells
| Compound | Signaling Molecule | Effect on Phosphorylation |
| This compound | p38 MAPK | Significant, dose-dependent suppression[4] |
| ERK | Significant, dose-dependent suppression[4] | |
| Tacrolimus | p38 MAPK | No significant suppression[4] |
| ERK | No significant suppression[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
Cell Culture and Inflammatory Stimulation
-
Human Corneal Epithelial (HCE-2) Cell Culture: HCE-2 cells are cultured in Keratinocyte Serum-Free Medium (KSFM) supplemented with 10% (v/v) fetal bovine serum (FBS), 5 ng/mL epidermal growth factor, and 0.05 mg/mL bovine pituitary extract at 37°C in a 5% CO2 incubator.
-
Inflammatory Stimulation of HCE-2 Cells: After reaching confluency, cells are starved for 8 hours in KSFM. They are then pre-treated with various concentrations of this compound or tacrolimus for 30 minutes before stimulation with 1 µg/mL LPS or 25 µg/mL poly(I:C). Supernatants are collected for cytokine analysis, and cell lysates are prepared for Western blotting.[3]
Murine Th17 Cell Differentiation
-
Isolation of Naïve CD4+ T Cells: Spleens and lymph nodes are harvested from C57BL/6 mice. A single-cell suspension is prepared, and red blood cells are lysed. CD4+ T cells are then enriched, and naïve CD4+ T cells are isolated using magnetic-activated cell sorting.
-
In Vitro Th17 Differentiation: Naïve CD4+ T cells are cultured in RPMI medium supplemented with 10% FBS and penicillin/streptomycin. For Th17 differentiation, the medium is supplemented with anti-CD3 and anti-CD28 antibodies, IL-6, and TGF-β. Cells are cultured for up to five days.
-
Treatment: this compound or tacrolimus is added to the culture medium at the time of differentiation induction.
Western Blot Analysis for MAPK Phosphorylation
-
Protein Extraction: HCE-2 cells are lysed, and total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for phosphorylated and total p38 and ERK.
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
The concentrations of IL-6, IL-8, and IL-17A in the cell culture supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions. The optical density is measured at 450 nm, and cytokine concentrations are calculated from a standard curve.
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Mechanism of action for this compound.
Caption: Mechanism of action for Tacrolimus.
Caption: General experimental workflow.
Conclusion
This compound and tacrolimus demonstrate distinct anti-inflammatory profiles, consistent with their different mechanisms of action.
-
This compound shows efficacy in a corneal epithelial cell model by inhibiting the MAPK pathway, suggesting a role in mitigating inflammation at the epithelial barrier. Its broad kinase inhibition profile may offer advantages in complex inflammatory conditions where multiple signaling pathways are activated.
-
Tacrolimus is a potent inhibitor of T-cell mediated inflammation, as evidenced by its strong suppression of IL-17A production from Th17 cells. Its mechanism via calcineurin-NFAT inhibition is well-established and highly effective in targeting adaptive immune responses.
The choice between these two agents would depend on the specific inflammatory context and the primary cellular drivers of the pathology. The data presented here, primarily from in vitro models of ocular inflammation, suggest that this compound may be more effective in inflammatory conditions involving epithelial cells and MAPK signaling, while tacrolimus remains a potent option for T-cell driven diseases. Further comparative studies in a broader range of in vivo inflammatory models are warranted to fully elucidate their respective therapeutic potentials.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]
- 3. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LCB-03-110 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
A Head-to-Head Comparison of LCB 03-0110 and Nilotinib in Neurodegeneration
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the multi-kinase inhibitors LCB 03-0110 and nilotinib (B1678881), focusing on their potential as therapeutic agents in neurodegenerative diseases. This analysis is based on available preclinical data and examines their mechanisms of action, efficacy in disease models, and key experimental findings.
The landscape of therapeutic development for neurodegenerative disorders is increasingly focused on targeting cellular pathways that contribute to the accumulation of toxic protein aggregates, such as amyloid-beta (Aβ), hyperphosphorylated tau (p-tau), and α-synuclein. Both this compound and nilotinib have emerged as promising candidates due to their ability to modulate key signaling pathways involved in protein clearance and neuronal survival. This guide offers a detailed comparison of these two compounds to aid in research and development decisions.
At a Glance: this compound vs. Nilotinib
| Feature | This compound | Nilotinib |
| Primary Targets | Discoidin Domain Receptor (DDR), c-Src | c-Abl, Discoidin Domain Receptor (DDR) |
| Mechanism of Action | Inhibition of DDR and Src signaling, leading to induction of autophagy and clearance of neurotoxic proteins. | Inhibition of c-Abl and DDR signaling, promoting autophagic clearance of pathological protein aggregates. |
| Preclinical Efficacy | Demonstrated reduction of Aβ, p-tau, and α-synuclein in mouse models of neurodegeneration.[1][2][3] | Shown to decrease Aβ, p-tau, and α-synuclein, and protect dopaminergic neurons in various preclinical models.[1][2][3] |
| Brain Penetration | Plasma:Brain Ratio of 12% at an effective dose.[4][5] | Lower Plasma:Brain Ratio of 1% at an effective dose.[4][5] |
Quantitative Data Comparison
The following tables summarize the key quantitative data regarding the kinase inhibition profiles and efficacy of this compound and nilotinib in preclinical models of neurodegeneration.
Table 1: Kinase Inhibition Profile
| Compound | Target Kinase | IC50 (nM) | Reference |
| This compound | c-Src | 1.3 | Tocris Bioscience |
| DDR1 (cell-based) | 164 | [3] | |
| DDR2 (active form) | 6 | [3] | |
| DDR2 (inactive form) | 145 | [3] | |
| Nilotinib | c-Abl | 20 | [2] |
| DDR1 | 1-8 | [2] |
Table 2: Efficacy in Preclinical Neurodegeneration Models
| Compound | Animal Model | Dosage | Key Findings | Reference |
| This compound | APP Transgenic Mice (Alzheimer's Disease model) | 1.25 and 2.5 mg/kg (IP, daily for 7 days) | Reduced levels of Aβ and p-tau. | [4][5] |
| α-synuclein Lentivirus Model (Parkinson's Disease model) | 2.5 mg/kg (IP, daily for 21 days) | Deactivated DDR1 and DDR2; Reduced α-synuclein levels. | [1][2] | |
| Nilotinib | APP Transgenic Mice (Alzheimer's Disease model) | 10 mg/kg (IP, daily for 3 weeks) | Significantly decreased insoluble human Aβ; Reduced p-tau levels. | [4] |
| A53T α-synuclein Transgenic Mice (Parkinson's Disease model) | 10 mg/kg (IP, daily) | Reduced α-synuclein levels. | [6] |
Signaling Pathways and Mechanism of Action
Both this compound and nilotinib exert their neuroprotective effects primarily through the induction of autophagy, a cellular process responsible for the degradation and clearance of damaged organelles and aggregated proteins. Their inhibitory action on specific tyrosine kinases is central to this mechanism.
A comparative study suggests that multi-kinase inhibitors like nilotinib (targeting Abl/DDR) and LCB-03-0110 (targeting DDR/Src) are more effective at reducing neurotoxic proteins than more selective Abl inhibitors.[4][5][7] This highlights the potential advantage of a broader targeting approach in tackling the complex pathology of neurodegenerative diseases.
Below are diagrams illustrating the proposed signaling pathways affected by these compounds.
The diagram above illustrates how neurotoxic protein aggregates can activate tyrosine kinases like c-Abl, DDR, and Src, which in turn can suppress the autophagy pathway. Both nilotinib and this compound intervene by inhibiting these kinases, thereby promoting autophagy and the clearance of these harmful protein aggregates.
This workflow outlines the typical experimental process for evaluating the efficacy of compounds like this compound and nilotinib in animal models of neurodegeneration.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the key studies comparing this compound and nilotinib.
Animal Models and Drug Administration
-
Alzheimer's Disease Model: Transgenic mice expressing human amyloid precursor protein (APP) with mutations linked to familial Alzheimer's disease were utilized.[4][5]
-
Parkinson's Disease Model:
-
α-synuclein Lentivirus Model: A lentivirus expressing human wild-type α-synuclein was injected into the substantia nigra of mice to induce Parkinson's-like pathology.[1][2]
-
A53T α-synuclein Transgenic Model: Mice expressing the human A53T mutation of α-synuclein were used.[6]
-
Nilotinib Treatment: These mice received daily IP injections of 10 mg/kg nilotinib.[6]
-
-
Biochemical Analysis
-
Western Blotting: This technique was extensively used to quantify the levels of specific proteins in brain tissue homogenates.
-
Sample Preparation: Brain tissue (e.g., dorsal medulla oblongata) was homogenized in an ice-cold lysis buffer containing protease and phosphatase inhibitors. The protein concentration of the resulting supernatant was determined.[8][9]
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and then transferred to a membrane.
-
Immunodetection: The membranes were incubated with primary antibodies specific for the target proteins (e.g., α-synuclein, Aβ, p-tau, total tau, actin) followed by incubation with appropriate secondary antibodies.
-
Visualization: Protein bands were visualized using methods such as enhanced chemiluminescence (ECL).[10]
-
Quantification: The intensity of the protein bands was quantified and often normalized to a loading control like actin to ensure equal protein loading.[11]
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): ELISA was employed for the quantitative measurement of soluble and insoluble Aβ and p-tau levels in brain lysates.[4]
Conclusion
Both this compound and nilotinib demonstrate significant promise as therapeutic candidates for neurodegenerative diseases by targeting key tyrosine kinases to enhance the autophagic clearance of toxic protein aggregates.
-
Nilotinib , with its dual c-Abl and DDR inhibition, has been more extensively studied and has progressed to clinical trials for Parkinson's and Alzheimer's diseases. However, its low brain penetration at clinically relevant doses for Abl inhibition is a noteworthy consideration.[6]
-
This compound , a potent DDR and Src inhibitor, shows comparable or, in some contexts, superior efficacy in preclinical models, particularly given its better brain-to-plasma ratio compared to nilotinib.[4][5] The finding that multi-kinase inhibition beyond c-Abl may be more effective opens a promising avenue for further investigation into compounds like this compound.[4][5][7]
Further head-to-head comparative studies in various neurodegenerative models are warranted to fully elucidate the relative therapeutic potential of these two compounds. The data presented in this guide provides a solid foundation for researchers to design future experiments and advance the development of novel treatments for these devastating diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discoidin Domain Receptor 1 is a therapeutic target for neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Journey of DDR1 and DDR2 Kinase Inhibitors as Rising Stars in the Fight Against Cancer [mdpi.com]
- 4. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. Multikinase Abl/DDR/Src Inhibition Produces Optimal Effects for Tyrosine Kinase Inhibition in Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 9. protocols.io [protocols.io]
- 10. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 11. researchgate.net [researchgate.net]
LCB 03-0110: A Multi-Targeted Anti-Angiogenic Agent in Comparison to Established VEGFR Inhibitors
A detailed analysis of the novel tyrosine kinase inhibitor LCB 03-0110 reveals a distinct anti-angiogenic profile characterized by its multi-targeted inhibition of key signaling pathways. This guide provides a comparative evaluation of this compound against the established VEGFR inhibitors Sorafenib, Sunitinib, and Bevacizumab, offering researchers, scientists, and drug development professionals a comprehensive overview based on available experimental data.
This compound has emerged as a potent inhibitor of angiogenesis by targeting multiple tyrosine kinases crucial for vascular development and tumor progression.[1] Its mechanism of action extends beyond VEGFR-2 to include c-Src, TIE-2, and the JAK/STAT3 signaling pathway, suggesting a broader spectrum of activity compared to more selective inhibitors.[1] This comparative guide will delve into the quantitative data, experimental methodologies, and underlying signaling pathways to provide a clear assessment of this compound's potential in the landscape of anti-angiogenic therapies.
Comparative Analysis of Kinase Inhibition and Efficacy
| Inhibitor | Target Profile | IC50 (VEGFR-2) | Other Key Targets |
| This compound | Multi-kinase inhibitor | Not available | c-Src, TIE-2, JAK/STAT3, DDR1 (164 nM), DDR2 (171 nM) |
| Sorafenib | Multi-kinase inhibitor | 90 nM | BRAF, CRAF, PDGFR-β, c-KIT, FLT-3, RET |
| Sunitinib | Multi-kinase inhibitor | 80 nM | PDGFR-β, c-KIT, FLT3, RET, CSF-1R |
| Bevacizumab | Monoclonal Antibody | Not applicable | VEGF-A |
Table 1: Comparative Target Profiles and IC50 Values of this compound and Other VEGFR Inhibitors. IC50 values represent the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. Data for DDR1 and DDR2 for this compound are from cell-based autophosphorylation assays.
Deciphering the Signaling Pathways
The anti-angiogenic effects of these inhibitors are rooted in their ability to disrupt critical signaling cascades initiated by vascular endothelial growth factor (VEGF) and its receptor, VEGFR-2. The following diagram illustrates the VEGFR-2 signaling pathway and the points of intervention for this compound and the comparator drugs.
References
LCB 03-0110: A Comparative Analysis of its Anti-Inflammatory and Anti-Fibrotic Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
LCB 03-0110 is a multi-tyrosine kinase inhibitor demonstrating significant potential in modulating key cellular processes involved in inflammation, fibrosis, and angiogenesis. This guide provides a comparative analysis of this compound's efficacy in various cell lines, presenting supporting experimental data and detailed protocols to aid in research and development.
Mechanism of Action
This compound is a potent inhibitor of several tyrosine kinases, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), c-Src, TIE-2, Discoidin Domain Receptors 1 and 2 (DDR1/2), Janus Kinase (JAK), and Signal Transducer and Activator of Transcription 3 (STAT3).[1] Its therapeutic potential stems from its ability to interfere with multiple signaling pathways implicated in pathological processes.
Comparative Efficacy in Different Cell Lines
The following tables summarize the quantitative effects of this compound in various cell lines, offering a direct comparison with other relevant compounds where available.
Table 1: Inhibition of DDR1/2 Autophosphorylation in HEK293 Cells
| Cell Line | Target | Treatment | IC50 (nM) | Reference |
| HEK293 (overexpressing DDR1b) | DDR1b Autophosphorylation | This compound | 164 | [1][2] |
| HEK293 (overexpressing DDR2) | DDR2 Autophosphorylation | This compound | 171 | [1][2] |
Table 2: Anti-inflammatory Effects in Human Corneal Epithelial (HCE-2) Cells
| Cell Line | Parameter Measured | Treatment | Concentration | Effect | Reference |
| HCE-2 | p-P38 Phosphorylation | This compound | 9 µM | 34.4% of control | [3] |
| HCE-2 | p-ERK Phosphorylation | This compound | 9 µM | 4.4% of control | [3] |
| HCE-2 | IL-6 Expression | This compound | 0.3 - 9 µM | Significant reduction | [3] |
| HCE-2 | IL-8 Expression | This compound | 0.3 - 9 µM | Significant reduction | [3] |
| HCE-2 | Inflammatory Response | Tacrolimus | Not specified | No significant effect | [3] |
| HCE-2 | Inflammatory Response | Tofacitinib (B832) | Not specified | No significant effect | [3] |
Table 3: Effects on Murine T helper 17 (Th17) Cells
| Cell Line | Parameter Measured | Treatment | Concentration | Effect | Reference |
| Murine Th17 | IL-17A Expression | This compound | 0.003 - 9 µM | Dose-dependent decrease | [3] |
| Murine Th17 | IL-17A Expression | Tacrolimus | Not specified | Decreased expression | [3] |
| Murine Th17 | IL-17A Expression | Tofacitinib | < 1 µM | Promoted expression | [3] |
| Murine Th17 | IL-17A Expression | Tofacitinib | > 1 µM | Inhibited expression | [3] |
Table 4: Anti-inflammatory and Anti-migratory Effects in J774A.1 Macrophage Cells
| Cell Line | Parameter Measured | Treatment | Effect | Reference |
| J774A.1 | Cell Migration | This compound | Inhibition | [4] |
| J774A.1 | Nitric Oxide Synthesis | This compound | Inhibition | [4] |
| J774A.1 | iNOS Synthesis | This compound | Inhibition | [4] |
| J774A.1 | COX-2 Synthesis | This compound | Inhibition | [4] |
| J774A.1 | TNF-α Synthesis | This compound | Inhibition | [4] |
| J774A.1 | MAPK/ERK Activation | This compound | Minimal impact | [3] |
Table 5: Anti-proliferative and Anti-migratory Effects in Primary Dermal Fibroblasts
| Cell Line | Parameter Measured | Stimulus | Treatment | Effect | Reference |
| Primary Dermal Fibroblasts | Proliferation | TGF-β1 & Type I Collagen | This compound | Suppression | [5] |
| Primary Dermal Fibroblasts | Migration | TGF-β1 & Type I Collagen | This compound | Suppression | [5] |
Experimental Protocols
Inhibition of DDR1 and DDR2 Autophosphorylation in HEK293 Cells
-
Cell Culture: Human Embryonic Kidney (HEK293) cells were engineered to overexpress either DDR1b or DDR2.
-
Stimulation: Cells were stimulated with type I collagen to induce receptor autophosphorylation.
-
Treatment: this compound was added at various concentrations prior to collagen stimulation.
-
Analysis: The level of DDR1b or DDR2 autophosphorylation was quantified to determine the inhibitory effect of this compound and calculate IC50 values.[1][2]
Anti-inflammatory Assays in HCE-2 Cells
-
Cell Culture: Human Corneal Epithelial (HCE-2) cells were cultured in Keratinocyte Serum-Free Medium (KSFM).
-
Inflammatory Challenge: Cells were stimulated with either lipopolysaccharide (LPS) (1 µg/ml) or polyinosinic:polycytidylic acid (poly(I:C)) (25 µg/mL) to induce an inflammatory response.[6]
-
Treatment: this compound, tacrolimus, or tofacitinib were added at concentrations ranging from 0.3 to 9 µM.[6]
-
Analysis:
-
Cell Viability: The toxicity of the compounds on HCE-2 cells was evaluated to ensure that the observed effects were not due to cytotoxicity.[3]
Th17 Cell Differentiation and Cytokine Analysis
-
Cell Isolation: Naïve CD4+ T cells were isolated from mice.
-
Th17 Differentiation: The isolated T cells were cultured under Th17 polarizing conditions (e.g., with IL-6 and TGF-β1) to induce their differentiation into Th17 cells.
-
Treatment: this compound, tacrolimus, or tofacitinib were added at various concentrations (0.003 to 9 µM) during the differentiation process.[3]
-
Analysis: The expression level of IL-17A, a signature cytokine of Th17 cells, was measured.[3]
-
Cell Viability: The viability of the differentiating T cells was assessed to rule out cytotoxic effects of the compounds.[3]
Macrophage Activation and Migration Assays
-
Cell Culture: J774A.1 murine macrophage cells were used.
-
Activation: Cells were activated with lipopolysaccharide (LPS).[4]
-
Treatment: this compound was applied to the activated macrophages.
-
Analysis:
-
Migration Assay: The effect of this compound on macrophage migration was evaluated.
-
Biochemical Assays: The synthesis of inflammatory mediators such as nitric oxide, inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and tumor necrosis factor-alpha (TNF-α) was quantified.[4]
-
Dermal Fibroblast Proliferation and Migration Assays
-
Cell Culture: Primary dermal fibroblasts were isolated and cultured.
-
Stimulation: Cells were stimulated with transforming growth factor-beta 1 (TGF-β1) and type I collagen to induce proliferation and migration.[5]
-
Treatment: this compound was added to the stimulated fibroblasts.
-
Analysis: The effects of this compound on fibroblast proliferation and migration were measured.[5]
Visualizing the Pathways and Workflows
To better understand the mechanisms and experimental designs, the following diagrams have been generated.
Caption: this compound inhibits multiple tyrosine kinases in key signaling pathways.
Caption: Workflow for assessing the anti-inflammatory effects on HCE-2 cells.
Caption: The relationship between this compound's mechanism and its potential therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells -The Korean Journal of Physiology and Pharmacology | 학회 [koreascience.kr]
- 6. researchgate.net [researchgate.net]
comparative analysis of LCB 03-0110's impact on different inflammatory cytokines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of LCB 03-0110, a multi-tyrosine kinase inhibitor, and its impact on various inflammatory cytokines. The performance of this compound is evaluated against two other immunomodulatory drugs, tacrolimus (B1663567) and tofacitinib (B832), supported by experimental data. This document is intended to serve as a resource for researchers and professionals in the field of drug development and immunology.
Executive Summary
This compound has demonstrated significant anti-inflammatory properties by modulating the expression of several key inflammatory cytokines. Experimental evidence indicates that this compound effectively reduces the secretion of Interleukin-6 (IL-6), Interleukin-8 (IL-8), Interleukin-17A (IL-17A), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3][4] Its mechanism of action primarily involves the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically targeting ERK and P38.[1][3] In comparative studies, this compound exhibits a distinct cytokine inhibition profile compared to the calcineurin inhibitor tacrolimus and the Janus kinase (JAK) inhibitor tofacitinib.
Comparative Data on Cytokine Inhibition
The following tables summarize the quantitative data on the inhibitory effects of this compound, tacrolimus, and tofacitinib on the production of various inflammatory cytokines.
Table 1: Effect of this compound on Inflammatory Cytokines in Human Corneal Epithelial (HCE-2) Cells [1]
| Cytokine | Stimulant | This compound Concentration | % Reduction of Cytokine Secretion |
| IL-6 | Poly(I:C) | 9 µM | 84.0% |
| IL-8 | Poly(I:C) | 9 µM | 92.2% |
| IL-6 | LPS | 9 µM | 71.6% |
| IL-8 | LPS | 9 µM | 85.7% |
Data presented as the percentage decrease in cytokine secretion compared to the stimulated group without treatment.
Table 2: Comparative Effect of this compound, Tacrolimus, and Tofacitinib on IL-17A Expression in Murine Th17 Cells [1][3]
| Compound | Concentration | Effect on IL-17A Expression |
| This compound | 3 nM - 9 µM | Significant dose-dependent suppression |
| Tacrolimus | 3 nM | Almost complete decrease |
| Tofacitinib | ≤ 1 µM | Promoted IL-17A secretion |
| > 1 µM | Dose-dependent inhibition |
Table 3: Effect of this compound on TNF-α Synthesis in LPS-Activated J774A.1 Macrophage Cells [2][4]
| Compound | Effect on TNF-α Synthesis |
| This compound | Inhibition of synthesis |
Note: Direct quantitative comparative data for TNF-α and IL-1β inhibition between this compound, tacrolimus, and tofacitinib in the same experimental setup is not currently available in the reviewed literature.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-inflammatory effects primarily through the inhibition of the MAPK signaling pathway. In contrast, tacrolimus acts as a calcineurin inhibitor, and tofacitinib functions as a JAK inhibitor.
This compound: MAPK Pathway Inhibition
This compound significantly suppresses the phosphorylation of both ERK and P38, key components of the MAPK pathway, in response to inflammatory stimuli like LPS and poly(I:C).[1][3] This inhibition prevents the downstream activation of transcription factors responsible for the expression of pro-inflammatory cytokines such as IL-6 and IL-8.
Tacrolimus: Calcineurin Inhibition
Tacrolimus binds to the immunophilin FKBP12, and this complex then inhibits calcineurin.[1] This prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a transcription factor crucial for the expression of IL-2 and other cytokines involved in T-cell activation.[1]
Tofacitinib: JAK Inhibition
Tofacitinib is a Janus kinase (JAK) inhibitor, primarily targeting JAK1 and JAK3.[5] By blocking these kinases, it disrupts the signaling pathways of numerous cytokines that are pivotal in inflammatory responses, including IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21.[5][6] This inhibition prevents the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs).[5]
Experimental Protocols
Cell Culture and Treatment for IL-6 and IL-8 Measurement in HCE-2 Cells[3]
-
Cell Culture: Human Corneal Epithelial (HCE-2) cells were cultured in Keratinocyte Serum-Free Medium (KSFM) supplemented with bovine pituitary extract and human recombinant epidermal growth factor.
-
Starvation and Treatment: Cells were starved for 8 hours in KSFM. Following starvation, cells were pre-treated with this compound, tacrolimus, or tofacitinib at various concentrations for 30 minutes.
-
Stimulation: Cells were then stimulated with either 1 µg/ml of Lipopolysaccharide (LPS) or 25 µg/ml of Polyinosinic:polycytidylic acid (poly(I:C)) for 4 hours.
-
Supernatant Collection: The cell culture supernatant was collected for cytokine analysis.
-
Cytokine Measurement: The levels of secreted IL-6 and IL-8 were measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
Th17 Cell Differentiation and IL-17A Measurement[1]
-
Cell Isolation: Naïve CD4+ T cells were isolated from the spleens of mice.
-
Differentiation: Cells were cultured under Th17 differentiation conditions, which include anti-CD3 and anti-CD28 antibodies, along with a cocktail of cytokines (IL-6 and TGF-β) and anti-interferon-γ and anti-IL-4 antibodies.
-
Treatment: this compound, tacrolimus, or tofacitinib were added at various concentrations at the beginning of the culture.
-
Supernatant Collection: After 3 days of culture, the supernatant was collected.
-
Cytokine Measurement: The concentration of IL-17A in the supernatant was determined by ELISA.
TNF-α Measurement in J774A.1 Macrophage Cells[5]
-
Cell Culture: J774A.1 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Treatment: Cells were treated with this compound at various concentrations.
-
Stimulation: The cells were then activated with lipopolysaccharide (LPS).
-
Supernatant Collection: The cell culture medium was collected after a specified incubation period.
-
Cytokine Measurement: The amount of TNF-α in the cell culture medium was quantified using a commercially available ELISA kit, following the manufacturer's protocol. Nitrite concentration, as an indicator of nitric oxide (NO) synthesis, was also measured in the culture medium.
Conclusion
This compound presents a promising profile as an inhibitor of multiple inflammatory cytokines, with a distinct mechanism of action centered on the MAPK pathway. Its ability to potently suppress IL-6, IL-8, IL-17A, and TNF-α suggests its potential therapeutic utility in a range of inflammatory conditions. The comparative analysis reveals that this compound's effects on cytokine production differ significantly from those of tacrolimus and tofacitinib, highlighting the importance of selecting targeted therapies based on the specific cytokine milieu driving a particular pathology. Further head-to-head comparative studies across a broader range of cytokines are warranted to fully elucidate the relative therapeutic potential of these agents.
References
- 1. The Korean Journal of Physiology & Pharmacology [kjpp.net]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Anti-inflammatory effects of this compound on human corneal epithelial and murine T helper 17 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Korean Journal of Physiology & Pharmacology [kjpp.net]
- 6. scispace.com [scispace.com]
LCB 03-0110: A New Generation Kinase Inhibitor Demonstrating Significant Advantages Over First-Generation Agents
For Immediate Release
[City, State] – In the rapidly evolving landscape of targeted cancer therapy, the novel multi-tyrosine kinase inhibitor, LCB 03-0110, is demonstrating significant advantages in preclinical studies when compared to first-generation kinase inhibitors such as imatinib, dasatinib (B193332), and nilotinib. Developed to target a unique profile of kinases involved in oncogenesis and inflammation, this compound offers potential for enhanced efficacy and a differentiated safety profile. This guide provides a comprehensive comparison of this compound with these established first-generation agents, supported by available experimental data.
This compound is a potent, orally bioavailable small molecule inhibitor that distinguishes itself through its multi-targeted mechanism of action, primarily inhibiting Discoidin Domain Receptors (DDR1 and DDR2), c-Src, and key components of the VEGFR-2 and JAK/STAT3 signaling pathways.[1] This contrasts with first-generation tyrosine kinase inhibitors (TKIs) which, while effective against their primary targets like BCR-ABL, often exhibit a narrower spectrum of activity or unintended off-target effects.
Superior Inhibitory Activity Against Key Targets
Quantitative data from in vitro kinase assays reveal this compound's potent inhibitory activity against DDR1 and DDR2, kinases implicated in tumor progression, fibrosis, and inflammation. When compared to the first-generation TKIs imatinib, dasatinib, and nilotinib, which are known to have off-target activity against DDRs, this compound demonstrates comparable or superior potency.
| Kinase Target | This compound IC₅₀ (nM) | Imatinib IC₅₀ (nM) | Dasatinib IC₅₀ (nM) | Nilotinib IC₅₀ (nM) |
| DDR1 | 164 (cell-based) | 337 | 0.5 | 43 |
| DDR2 | 6 (active form), 171 (cell-based) | 675 | 1.4 | 55 |
| c-Src | Potent Inhibition (IC₅₀ not specified) | - | Potent Inhibition | - |
| VEGFR-2 | Potent Inhibition (IC₅₀ not specified) | - | - | - |
| JAK/STAT3 | Potent Inhibition (IC₅₀ not specified) | - | - | - |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data is compiled from multiple sources and assay conditions may vary.[1][2]
The data clearly indicates that while dasatinib shows high potency against DDR1 and DDR2, this compound is also a highly potent inhibitor, particularly of the active form of DDR2.[1] Furthermore, the broader inhibitory profile of this compound against c-Src, VEGFR-2, and the JAK/STAT3 pathway suggests a potential for overcoming resistance mechanisms that can limit the efficacy of more narrowly focused first-generation TKIs.
A Differentiated and Potentially Safer Profile
While direct comparative safety data from head-to-head clinical trials is not yet available, the distinct kinase inhibition profile of this compound suggests a potentially different and possibly more favorable safety profile. First-generation TKIs are associated with a range of adverse events, some of which are attributed to their off-target activities. By design, this compound's specific combination of targets may avoid some of these liabilities while providing a broader anti-tumor and anti-inflammatory effect. For instance, in preclinical models of dry eye disease, this compound has shown advantages over other anti-inflammatory drugs like tofacitinib (B832) and tacrolimus.
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms discussed, the following diagrams illustrate the targeted signaling pathways and a general workflow for assessing kinase inhibitor potency.
Experimental Protocols
The determination of IC₅₀ values for kinase inhibitors is a critical step in their preclinical evaluation. Below is a generalized protocol for an in vitro kinase assay, similar to those that would be used to generate the comparative data presented.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and first-generation TKIs against target kinases.
Materials:
-
Purified recombinant human kinases (e.g., DDR1, DDR2, c-Src)
-
Specific peptide or protein substrates for each kinase
-
This compound and first-generation TKIs (Imatinib, Dasatinib, Nilotinib) dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay kit)
-
384-well assay plates
Procedure:
-
Compound Preparation: A serial dilution of each inhibitor is prepared in DMSO and then diluted in the assay buffer. A DMSO-only control is included.
-
Kinase Reaction: The kinase, its specific substrate, and the inhibitor (or DMSO control) are added to the wells of the assay plate and incubated for a short period to allow for inhibitor binding.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the level of substrate phosphorylation (or ATP depletion) is measured. This can be achieved through various methods, such as:
-
ELISA-based: Using a phosphospecific antibody to detect the phosphorylated substrate.
-
Luminescence-based: Measuring the amount of ADP produced using a system like ADP-Glo™, where light output is proportional to kinase activity.
-
Fluorescence-based: Using fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
-
Data Analysis: The raw data (e.g., luminescence, fluorescence intensity) is normalized to the controls. The percentage of inhibition for each inhibitor concentration is calculated. The IC₅₀ value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This compound represents a promising advance over first-generation kinase inhibitors due to its unique multi-targeting profile that includes potent inhibition of DDR1/2, c-Src, VEGFR-2, and the JAK/STAT3 pathway. This broader mechanism of action suggests the potential for improved efficacy in a wider range of cancers and inflammatory conditions, as well as a possible means to circumvent the resistance mechanisms that often plague first-generation TKIs. While further clinical investigation is required to fully elucidate its safety and efficacy in patients, the preclinical data strongly supports the continued development of this compound as a next-generation therapeutic agent.
References
Synergistic Potential of LCB 03-0110: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the multi-kinase inhibitor LCB 03-0110 with other therapeutic agents, focusing on its potential for synergistic combinations in various disease contexts. While direct experimental data quantifying the synergistic effects of this compound with other agents is not extensively available in the public domain, this document synthesizes existing preclinical data on its mechanism of action and compares its efficacy with other relevant compounds. Furthermore, it outlines a potential framework for investigating synergistic interactions based on established methodologies.
Introduction to this compound
This compound is a potent, orally available small molecule that functions as a multi-tyrosine kinase inhibitor. Its targets include Discoidin Domain Receptors 1 and 2 (DDR1/2), c-Src, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Janus Kinase/Signal Transducer and Activator of Transcription 3 (JAK/STAT3) signaling pathways.[1] This broad-spectrum activity suggests its therapeutic potential in oncology, neurodegenerative diseases, and inflammatory conditions such as dry eye disease.
Comparative Efficacy of this compound: A Look at Dry Eye Disease
A key area of investigation for this compound has been its anti-inflammatory effects in the context of Dry Eye Disease (DED). Preclinical studies have compared its performance against established and emerging therapies, namely tacrolimus (B1663567) and tofacitinib (B832).
Data Presentation: Inhibition of Pro-inflammatory Cytokines in Human Corneal Epithelial (HCE-2) Cells
The following table summarizes the comparative efficacy of this compound, tacrolimus, and tofacitinib in reducing the expression of key pro-inflammatory cytokines, IL-6 and IL-8, in lipopolysaccharide (LPS)-stimulated HCE-2 cells.
| Therapeutic Agent | Concentration (µM) | Inhibition of IL-6 Expression (%) | Inhibition of IL-8 Expression (%) |
| This compound | 9 | Significant Reduction | Significant Reduction |
| Tacrolimus | 9 | No Significant Reduction | No Significant Reduction |
| Tofacitinib | 9 | No Significant Reduction | No Significant Reduction |
Data synthesized from descriptive reports in preclinical studies.[2] Quantitative percentage reductions were not explicitly stated in the source material.
Data Presentation: Inhibition of IL-17A in T helper 17 (Th17) Cells
This table illustrates the dose-dependent effects of this compound, tacrolimus, and tofacitinib on the expression of IL-17A, a key cytokine in the pathogenesis of DED, in murine Th17 cells.
| Therapeutic Agent | Concentration (µM) | Effect on IL-17A Expression |
| This compound | 0.003 - 9 | Dose-dependent decrease |
| Tacrolimus | 0.003 | Almost complete decrease |
| Tofacitinib | ≤ 1 | Promotion of IL-17A |
| > 1 | Inhibition of IL-17A |
This data is based on findings from in vitro studies on murine Th17 cells.[2]
Signaling Pathways Targeted by this compound
The multi-targeted nature of this compound is a key aspect of its therapeutic potential. The following diagram illustrates the primary signaling pathways inhibited by this compound.
Caption: this compound inhibits multiple tyrosine kinases, impacting key pathological processes.
Investigating Synergistic Effects: A Proposed Experimental Protocol
While specific data on the synergistic effects of this compound are lacking, its mechanism of action suggests potential synergy with other kinase inhibitors or chemotherapeutic agents. For instance, as a DDR1 inhibitor, its combination with agents like gemcitabine (B846) could be explored, drawing parallels from studies on other DDR1 inhibitors.[1] Below is a detailed, hypothetical protocol for assessing the synergistic effects of this compound with a hypothetical "Agent X".
Experimental Protocol: In Vitro Synergy Assessment
-
Cell Culture:
-
Select appropriate cancer cell lines based on the therapeutic target of Agent X and the known activity of this compound.
-
Culture cells in appropriate media and conditions to ensure logarithmic growth.
-
-
Drug Preparation:
-
Prepare stock solutions of this compound and Agent X in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions for each drug to determine their individual half-maximal inhibitory concentrations (IC50).
-
-
Single-Agent IC50 Determination:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat cells with a range of concentrations of this compound and Agent X individually.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).
-
Calculate the IC50 value for each drug using non-linear regression analysis.
-
-
Combination Drug Treatment:
-
Design a matrix of drug concentrations, combining this compound and Agent X at various ratios, including concentrations above and below their individual IC50 values.
-
Treat seeded cells with these drug combinations.
-
Include single-agent and vehicle controls.
-
-
Synergy Analysis:
-
After the incubation period, measure cell viability.
-
Calculate the Combination Index (CI) using the Chou-Talalay method and CompuSyn software.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
-
Generate isobolograms to visualize the synergistic, additive, or antagonistic effects.
-
Experimental Workflow Diagram
The following diagram illustrates the workflow for the proposed synergy experiment.
Caption: A streamlined workflow for determining the synergistic effects of drug combinations.
Conclusion and Future Directions
This compound demonstrates significant potential as a multi-targeted therapeutic agent. While its single-agent efficacy is promising, particularly in inflammatory conditions like DED, the exploration of its synergistic effects in combination with other drugs is a critical next step. The proposed experimental framework provides a robust methodology for such investigations. Future studies should focus on identifying optimal combination partners for this compound to enhance therapeutic outcomes in oncology and neurodegenerative diseases, moving from in vitro synergy screening to in vivo validation in relevant animal models.
References
LCB 03-0110: A Strategic Choice for Multi-Targeted DDR1/2 Inhibition in Research
For researchers investigating the complex roles of Discoidin Domain Receptors (DDRs) in fibrosis, inflammation, and cancer, the selection of a suitable inhibitor is paramount. While a range of DDR1/2 inhibitors exist, LCB 03-0110, a potent thienopyridine derivative, presents a compelling case for its use due to its multi-targeted profile, effectively inhibiting not only DDR1 and DDR2 but also key kinases in related signaling pathways. This guide provides a comprehensive comparison of this compound with other well-characterized DDR1/2 inhibitors, supported by experimental data and detailed protocols, to aid researchers in making an informed decision for their specific research needs.
Unveiling the Potency and Selectivity Profile
This compound distinguishes itself by its potent, ATP-competitive inhibition of the DDR family and the c-Src tyrosine kinase family, along with Bruton's tyrosine kinase (Btk) and Syk. This broad-spectrum activity can be a significant advantage in studying disease models where multiple signaling pathways are aberrantly activated.
Comparative Inhibitory Activity of DDR1/2 Inhibitors
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and other commonly used DDR1/2 inhibitors, providing a quantitative comparison of their potency.
| Inhibitor | DDR1 IC50 (nM) | DDR2 IC50 (nM) | Other Notable Targets |
| This compound | 164 (cell-based) | 6 (active form), 171 (cell-based) | c-Src family (2-20 nM), Btk, Syk, VEGFR-2 |
| DDR1-IN-1 | 105 | 413 | Selective for DDR1 over DDR2 |
| Nilotinib (B1678881) | 3.7 - 43 | 55 | Bcr-Abl, c-Kit, PDGFR |
| Dasatinib | 0.5 - 1.35 | 1.4 | Bcr-Abl, Src family kinases |
Note: IC50 values can vary between different assay formats (biochemical vs. cell-based) and experimental conditions.
The data clearly indicates that while inhibitors like Nilotinib and Dasatinib exhibit high potency against DDR1, they were initially developed as Bcr-Abl inhibitors.[1][2] this compound, on the other hand, offers a unique profile with potent inhibition of both DDRs and key players in inflammatory and fibrotic signaling.[3][4] Notably, this compound shows a preference for the active form of DDR2.[5][6]
The Strategic Advantage of a Multi-Targeted Profile
The decision to use a multi-targeted inhibitor like this compound over a more selective one depends on the research question. In complex diseases, where pathway crosstalk is common, simultaneously inhibiting multiple nodes can be more effective and reveal novel therapeutic vulnerabilities.
dot
References
- 1. Nilotinib: a second-generation tyrosine kinase inhibitor for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discoidin domain receptor 1 (DDR1) kinase as target for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a Potent and Selective DDR1 Receptor Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Extended kinase profile and properties of the protein kinase inhibitor nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for LCB 03-0110: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper handling and disposal of the research chemical LCB 03-0110. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations and environmental compliance.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide outlines the best practices for its disposal based on general principles of chemical waste management. This compound is identified as a thienopyridine derivative and a multi-tyrosine kinase inhibitor, necessitating its treatment as a potentially hazardous substance.
Core Safety and Handling
All personnel handling this compound must adhere to standard laboratory safety protocols. This includes the use of appropriate Personal Protective Equipment (PPE) such as nitrile gloves, safety goggles, and a lab coat. All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.
Waste Categorization and Disposal Plan
Proper disposal of this compound and associated materials is critical. Waste should be segregated into appropriate streams to ensure safe and compliant disposal.
| Waste Stream | Description | Disposal Container |
| Unused or Expired this compound | Pure solid compound. | Clearly labeled, sealed container for solid chemical waste. |
| Contaminated Labware | Pipette tips, vials, and other disposable labware in direct contact with this compound. | Designated container for solid chemical waste. |
| Contaminated Solvents | Solvents used to dissolve or rinse glassware containing this compound. | Labeled container for hazardous liquid waste. Segregate based on halogenated or non-halogenated content as per institutional guidelines. |
| Contaminated PPE | Used gloves, disposable lab coats, etc. | Lined container for solid chemical waste. |
All waste containers must be clearly labeled with the full chemical name, "this compound," and any known hazard information. Disposal must be conducted through the institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor, in accordance with all federal, state, and local regulations.[1]
General Decontamination Protocol
For non-disposable items such as glassware that have come into contact with this compound, a triple-rinse procedure is recommended.
-
Initial Rinse: Rinse the glassware three times with a solvent in which this compound is known to be soluble. Collect the rinseate as hazardous liquid waste.
-
Wash: Wash the glassware with an appropriate laboratory detergent and water.
-
Final Rinse: Thoroughly rinse the glassware with deionized water.
-
Dry: Allow the glassware to air dry or use a drying oven.
Logical Workflow for Disposal
The following diagram outlines the procedural steps for the safe disposal of this compound waste.
Caption: A logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling LCB 03-0110
This document provides immediate, essential safety and logistical information for the handling and disposal of the multi-tyrosine kinase inhibitor, LCB 03-0110. The protocols and data presented are intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and effective experimental execution.
Personal Protective Equipment (PPE) and Handling
When working with this compound, adherence to standard laboratory safety protocols is crucial. The following table summarizes the recommended personal protective equipment and handling procedures.
| Category | Requirement | Specification | Purpose |
| Eye Protection | Mandatory | Safety glasses with side shields or goggles | Protects eyes from splashes or aerosols. |
| Hand Protection | Mandatory | Chemical-resistant gloves (e.g., Nitrile) | Prevents skin contact and absorption. |
| Body Protection | Mandatory | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | As needed | Use in a well-ventilated area. A respirator may be required for handling large quantities or if dust/aerosol generation is likely. | Minimizes inhalation exposure. |
| General Hygiene | Mandatory | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination. |
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Method | Container | Notes |
| Unused this compound | Dispose of as hazardous chemical waste. | Clearly labeled, sealed waste container. | Follow local and institutional regulations for chemical waste disposal. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of as hazardous chemical waste. | Puncture-resistant, labeled biohazard or chemical waste container. | Do not mix with general laboratory waste. |
| Contaminated Solutions | Collect in a designated, labeled hazardous waste container. | Leak-proof, labeled waste container. | Do not pour down the drain. |
| Contaminated PPE (gloves, lab coat) | Dispose of as hazardous waste. | Labeled waste bag or container. | Remove and dispose of contaminated PPE before leaving the laboratory. |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on established research protocols.[1]
Cell Viability Assay
This protocol is for assessing the cytotoxic effects of this compound on cell lines.
-
Cell Seeding: Plate cells in a 12-well plate at the desired density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.3, 1, 3, and 9 µM) for the desired duration (e.g., 24 hours for HCE-2 cells or 4 days for mouse naïve CD4+ T cells).[1] Include a vehicle-only control.
-
Cell Harvesting: After treatment, aspirate the media and wash the cells with PBS.
-
Staining: Add an appropriate volume of Trypan Blue solution to the cells and incubate for 1-2 minutes.
-
Counting: Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.
-
Analysis: Calculate the percentage of viable cells for each treatment condition.
Western Blot Analysis
This protocol is for detecting changes in protein expression or phosphorylation status following treatment with this compound.[1]
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a sodium dodecyl sulfate-polyacrylamide gel (SDS-PAGE) and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin).
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for quantifying the concentration of specific proteins (e.g., cytokines) in cell culture supernatants after treatment with this compound.[1]
-
Sample Collection: Collect the cell culture supernatant from cells treated with this compound and appropriate controls.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the protein of interest and incubate overnight at 4°C.
-
Blocking: Wash the plate and block with an appropriate blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination: Stop the reaction by adding a stop solution.
-
Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the concentration of the protein of interest in the samples by comparing their absorbance to the standard curve.
Visualized Workflows and Pathways
To further clarify the procedural and biological context of working with this compound, the following diagrams are provided.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
